Monopentyl Phthalate
Description
Background and Significance of Phthalate (B1215562) Research
Phthalate research is a significant area of environmental and public health science, driven by the widespread presence of these chemicals and their potential biological effects.
Phthalate esters are synthetic chemicals produced in large volumes for a variety of industrial applications. frontiersin.org They are most commonly used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). bcerp.orgpanda.org This use leads to their presence in a vast array of consumer products, including vinyl flooring, food packaging, toys, and medical devices like intravenous tubing. bcerp.orgpanda.org Beyond plastics, certain phthalates are used as solvents in personal care products such as perfumes, lotions, and shampoos to hold color and scent. bcerp.orgnih.govnih.gov
Because phthalates are not chemically bound to the plastic matrix, they can leach, migrate, or off-gas into the environment over time. bcerp.orgnih.gov Consequently, they have become ubiquitous environmental contaminants, detected in indoor air, house dust, soil, water, and even rainwater. panda.orgacs.org This widespread environmental contamination results in continuous human exposure through various routes, including ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. frontiersin.orgbcerp.org Phthalate metabolites are routinely found in human biological samples, such as urine, indicating widespread exposure across the global population. bcerp.orgpanda.org
In academic and regulatory research, phthalates are often classified based on their molecular weight, which correlates with their applications and metabolic pathways. nih.gov
Low-Molecular-Weight (LMW) Phthalates : This group includes phthalates with shorter alkyl side chains (one to four carbons), such as Diethyl Phthalate (DEP) and Di-n-butyl Phthalate (DBP). nih.gov They are frequently used as solvents in cosmetics and other personal care products. nih.gov
High-Molecular-Weight (HMW) Phthalates : This category comprises phthalates with longer alkyl side chains (five or more carbons), like Di(2-ethylhexyl) Phthalate (DEHP) and Diisononyl Phthalate (DINP). nih.gov These are primarily used as plasticizers in PVC products. nih.gov
Upon entering the body, parent phthalate diesters are metabolized. researchgate.net The initial step for all phthalates is hydrolysis by esterase enzymes, primarily in the gut, which cleaves one of the ester linkages to form a phthalate monoester. researchgate.netoup.com For LMW phthalates, the monoester is the primary metabolite excreted. In contrast, the monoesters of HMW phthalates often undergo further oxidative metabolism before excretion. nih.govresearchgate.netcpsc.gov
| Classification | Description | Examples (Parent Diester) | Common Applications |
|---|---|---|---|
| Low-Molecular-Weight (LMW) | Shorter alkyl side chains (1-4 carbons) | Diethyl Phthalate (DEP), Di-n-butyl Phthalate (DBP), Diisobutyl Phthalate (DiBP) | Solvents in cosmetics, personal care products, fragrances. nih.govnih.gov |
| High-Molecular-Weight (HMW) | Longer alkyl side chains (≥5 carbons) | Di(2-ethylhexyl) Phthalate (DEHP), Diisononyl Phthalate (DINP), Di-n-octyl Phthalate (DnOP) | Plasticizers in PVC products (e.g., vinyl flooring, medical devices). nih.govnih.gov |
The focus of toxicological research on phthalates has evolved significantly. Initial studies concentrated on the parent diester compounds. However, subsequent research revealed that phthalate diesters are rapidly metabolized into their corresponding monoesters after exposure. nih.govnih.gov A critical finding was that these monoester metabolites are often the primary toxicologically active species, not the parent diesters. oup.comcpsc.govindustrialchemicals.gov.au
This understanding shifted the research paradigm, with a greater emphasis placed on evaluating the biological effects of monoesters like Mono(2-ethylhexyl) Phthalate (MEHP) and Monobutyl Phthalate (MBP). nih.gov Studies have shown that in many cases, the monoester form exhibits greater potency in inducing adverse effects in laboratory models compared to its parent diester. nih.govindustrialchemicals.gov.au This has led to the consensus that measuring monoester metabolites in biological samples, such as urine, provides a more accurate assessment of human exposure and potential health risk than measuring the parent compounds. nih.gov
Research Context of Monopentyl Phthalate within Phthalate Studies
This compound (MnP) is studied within the specific context of being a biologically active metabolite, highlighting the importance of analyzing these intermediate compounds.
This compound is a phthalic acid monoester. nih.gov It is recognized in toxicological research primarily as a metabolite of parent phthalate diesters, such as Di-n-pentyl Phthalate (DnPP). ebi.ac.uk When DnPP enters the body, it is hydrolyzed by esterases, leading to the formation of this compound. oup.com This metabolic conversion is a critical step, as it transforms the parent diester into its biologically active monoester form. Therefore, the presence of MnP in biological samples is used as a biomarker of exposure to its corresponding parent phthalate. ebi.ac.uk
| Parent Phthalate Diester | Abbreviation | Primary Monoester Metabolite | Abbreviation |
|---|---|---|---|
| Di-n-pentyl Phthalate | DnPP | This compound | MnP ebi.ac.uk |
| Di(2-ethylhexyl) Phthalate | DEHP | Mono(2-ethylhexyl) Phthalate | MEHP bcerp.org |
| Di-n-butyl Phthalate | DBP | Monobutyl Phthalate | MBP bcerp.org |
| Diethyl Phthalate | DEP | Monoethyl Phthalate | MEP bcerp.org |
| Butyl Benzyl (B1604629) Phthalate | BBzP | Monobenzyl Phthalate | MBzP nih.gov |
The study of monoester phthalates, including this compound, is fundamental to modern toxicological research for several key reasons. It is now widely accepted that monoesters are generally the species responsible for the toxic effects associated with phthalate exposure. cpsc.gov After the parent diester is cleaved in the digestive tract, the resulting monoester becomes the biologically available molecule that can interact with cellular systems. cpsc.gov
Research has demonstrated that some monoesters can act as endocrine disruptors and are linked to reproductive and developmental toxicity in animal studies. nih.govhhearprogram.org For example, monoesters have been shown to have anti-androgenic effects and can interfere with hormone function. oup.comhhearprogram.org Because monoesters are considered the active metabolites, assessing their effects provides a more direct understanding of the potential mechanisms of phthalate toxicity. nih.govnih.gov Therefore, the scientific community prioritizes the study of these metabolites to accurately characterize the risks associated with exposure to the entire class of phthalate compounds.
Overview of Key Research Areas Pertaining to this compound
Academic investigation into this compound spans several key disciplines, reflecting the compound's broad environmental and health implications. These areas include its mechanisms as an endocrine disruptor, its effects on reproductive health and development, human exposure levels, and its behavior in the environment.
This compound (MnPE), the metabolite of di-n-pentyl phthalate (DPP), is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.gov Research has identified several mechanisms through which it exerts these effects, primarily targeting steroidogenesis and thyroid function.
Interference with Steroidogenesis: Studies have shown that phthalates can alter the production of crucial steroid hormones. In human adrenocortical H295R cells, mono-n-butyl phthalate (MnBP), a structurally similar phthalate monoester, was found to significantly decrease the production of testosterone (B1683101), androstenedione (B190577), corticosterone, and progesterone. mdpi.com The mechanism involves the downregulation of key steroidogenic proteins; for instance, MnBP significantly decreased CYP17A1 levels, an important enzyme in the steroid synthesis pathway. mdpi.com In female reproductive systems, research on granulosa cells has demonstrated that some phthalate monoesters can suppress estradiol (B170435) production. scispace.com For example, monoethylhexyl phthalate (MEHP) has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. nih.govnih.gov While this compound itself had no effect on granulosa cell estradiol production in one study, the general anti-steroidogenic activity of related monoesters is a key area of concern. scispace.com
Thyroid Hormone Disruption: Phthalates are also known to interfere with the thyroid hormone axis. csun.edu Experimental studies suggest that phthalates can disrupt thyroid function by interfering with the binding of thyroid hormones to transport proteins or by exhibiting antagonistic activity at thyroid receptors. medicinearticle.com Research on mono-(2-ethylhexyl) phthalate (MEHP) in zebrafish larvae showed that exposure led to decreased whole-body T4 (thyroxine) levels and increased T3 (triiodothyronine) levels, indicating thyroid endocrine disruption. plos.org This was linked to the upregulation of genes involved in thyroid hormone metabolism. plos.org Some human studies have also associated various phthalate metabolites with altered serum levels of thyroid hormones in pregnant women. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a key role in regulating metabolism and cellular development. oup.com Some phthalate monoesters can activate PPARs, which is a potential mechanism for their endocrine-disrupting effects. researchgate.netresearchgate.net However, studies have shown variability in this activation based on the length of the phthalate's side chain. Research using scintillation proximity assays found that shorter-chain phthalates, including this compound, did not directly bind to or activate human PPARα and PPARγ, unlike some longer-chain monoesters like monohexyl phthalate. oup.compsu.edu This suggests that direct PPAR activation may not be a primary mechanism for this compound's toxicity, though indirect effects or activation of other receptor pathways remain possible.
Table 1: Summary of Endocrine Disruption Mechanisms for Phthalate Monoesters
| Mechanism | Affected Pathway/Target | Observed Outcome | Relevant Phthalate Monoester(s) |
|---|---|---|---|
| Steroidogenesis Interference | Steroidogenic Enzymes (e.g., CYP17A1, Aromatase) | Decreased production of testosterone, androstenedione, progesterone, and estradiol. mdpi.comnih.gov | Mono-n-butyl phthalate (MnBP), Monoethylhexyl phthalate (MEHP) mdpi.comnih.gov |
| Thyroid Disruption | Thyroid Hormone Axis | Altered levels of T4 and T3 hormones. plos.org | Mono-(2-ethylhexyl) phthalate (MEHP) plos.org |
| Receptor Interaction | Peroxisome Proliferator-Activated Receptors (PPARs) | No significant direct activation observed for shorter chains. oup.compsu.edu | This compound, Monopropyl phthalate oup.com |
| Receptor Interaction | Androgen Receptor (AR) | Phthalates can act as antagonists to the androgen receptor. frontiersin.org | Di-n-butyl phthalate (DBP) frontiersin.org |
| Receptor Interaction | Estrogen Receptors (ERα, ERβ) | Phthalates can increase the expression of estrogen receptors. frontiersin.org | Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) frontiersin.org |
This compound and its parent compound are subjects of research into their potential to cause reproductive and developmental harm. cbs8.com Studies in animal models and in vitro systems have highlighted adverse effects on both male and female reproductive systems.
Female Reproductive Toxicity: Research indicates that phthalate exposure can negatively impact female reproductive health. Studies have associated exposure with conditions like endometriosis and potential effects on ovarian function, such as altered steroidogenesis in granulosa cells. endometriosis.org.twfoodpackagingforum.org For instance, mono-n-butyl phthalate (MnBP) concentrations have been found to be higher in patients with endometriosis. endometriosis.org.tw In vitro experiments on human granulosa cells showed that MnBP treatment altered the expression of genes related to cell cycle and steroidogenesis (e.g., StAR, P450scc) and decreased the expression of the anti-Müllerian hormone (AMH), a marker of ovarian reserve. endometriosis.org.tw Phthalate exposure is also linked to increased oxidative stress in follicles, which can impair oocyte quality. nih.govnih.gov
Male Reproductive Toxicity: The male reproductive system is a primary target for phthalate toxicity, particularly during prenatal development. nih.gov Exposure to certain phthalates is associated with "phthalate syndrome" in animal models, characterized by testicular dysgenesis, reduced testosterone synthesis, and malformations of reproductive organs. nih.govplos.org The primary targets within the testis are Leydig cells (which produce testosterone) and Sertoli cells (which support sperm development). nih.gov Studies have shown that active phthalate metabolites can reduce follicle-stimulating hormone (FSH) binding to Sertoli cell membranes, which could be part of their toxic mechanism. oup.com In human studies, urinary levels of some phthalate metabolites have been associated with decreased sperm concentration and motility. nih.gov
Developmental Toxicity: Developmental toxicity studies, which examine effects on a developing organism, have shown that phthalates can be teratogenic (cause birth defects). An evaluation of mono-n-butyl phthalate (MBuP) in rats found that administration during pregnancy led to a significant increase in post-implantation loss and a higher incidence of fetal malformations at doses of 500 mg/kg and above. nih.gov Commonly observed malformations included cleft palate and deformities of the vertebral column. nih.gov These effects highlight the vulnerability of the fetus to phthalate exposure during critical windows of development.
Table 2: Key Findings in Reproductive and Developmental Toxicity of Phthalate Monoesters
| Area of Toxicity | Model/System | Key Findings | Relevant Phthalate(s) |
|---|---|---|---|
| Female Reproduction | Human Granulosa Cells | Altered gene expression related to steroidogenesis (StAR, P450scc) and cell health; decreased AMH expression. endometriosis.org.tw | Mono-n-butyl phthalate (MnBP) endometriosis.org.tw |
| Female Reproduction | Women | Association between phthalate exposure and endometriosis. endometriosis.org.twfoodpackagingforum.org | Mono-n-butyl phthalate (MnBP) endometriosis.org.tw |
| Male Reproduction | Rat Sertoli Cells | Reduced FSH binding to cell membranes, potentially disrupting testicular function. oup.com | Monobutyl phthalate, this compound oup.com |
| Male Reproduction | Human Studies | Association between urinary metabolite levels and decreased sperm concentration and motility. nih.gov | Monobutyl phthalate (MBP), Monoethyl phthalate (MEP) nih.gov |
| Developmental Toxicity | Wistar Rats | Increased fetal malformations (cleft palate, vertebral deformity) and post-implantation loss. nih.gov | Mono-n-butyl phthalate (MBuP) nih.gov |
Assessing human exposure to this compound is primarily achieved through biomonitoring, which involves measuring the concentration of the chemical or its metabolites in human samples like urine. Since phthalate diesters are quickly metabolized in the body and excreted, measuring their monoester metabolites in urine is a reliable indicator of recent exposure. nih.gov
Mono-n-butyl phthalate (MnBP), a metabolite of di-n-butyl phthalate (DnBP), is consistently detected in the urine of the general population, indicating widespread exposure. scispace.comnih.gov For example, a study of pregnant women in New York City detected MnBP in 100% of urine samples collected. nih.gov Similarly, national-level biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), regularly measure phthalate metabolites and provide data on exposure levels across different demographics. cdc.gov
Studies have reported varying concentration levels across different populations. For instance, a study in Taiwan found that minors had significantly higher urinary levels of MnBP than adults. plos.org Another study involving pregnant women in Italy reported a median urinary concentration of 26.70 µg/g creatinine (B1669602) for MnBP. scirp.org These biomonitoring studies are crucial for understanding the extent of human exposure, identifying highly exposed populations, and examining potential links between exposure levels and health outcomes. mdpi.com The data also helps in tracking exposure trends over time and evaluating the effectiveness of regulatory measures aimed at reducing the use of certain phthalates.
Table 3: Selected Biomonitoring Data for this compound (as MnBP) in Urine
| Study Population | Location | Sample Size | Detection Frequency | Median Concentration (µg/g creatinine) |
|---|---|---|---|---|
| Pregnant Women (3rd Trimester) | New York City, USA | 164 | 100% | Not specified, but detected in all samples. nih.gov |
| General Population (Minors <18 yrs) | Taiwan | 97 | >70% | 23.6 plos.org |
| General Population (Adults ≥18 yrs) | Taiwan | 290 | >70% | 18.1 plos.org |
| Pregnant Women | Italy | 70 | Not specified | 26.70 scirp.org |
| Pregnant Women | Not specified | Not specified | >95% | 51.0 µg/g (highest median among metabolites measured) victoria.ac.nz |
The environmental fate of a chemical describes its transport, transformation, and degradation in the environment. Phthalates, including the parent compounds of this compound, can enter the environment through leaching from plastic products, industrial release, and disposal of consumer goods. asm.org Once in the environment, their persistence and movement depend on their physical and chemical properties.
Phthalate esters are known to accumulate in various environmental compartments, including water and sediment. asm.org While abiotic processes like hydrolysis and photodecomposition are generally slow and considered insignificant routes of degradation for phthalates, biodegradation by microorganisms is the major pathway for their removal from the environment. rsc.org Numerous microbial strains capable of degrading phthalates under both aerobic and anaerobic conditions have been identified. rsc.org
Ecotoxicology studies the effects of toxic substances on ecosystems. Phthalates are considered environmental contaminants of concern due to their potential to act as endocrine disruptors in wildlife. asm.org In aquatic organisms, exposure to phthalates has been linked to adverse effects. For example, studies in fish have shown that certain phthalates can disrupt the thyroid endocrine system. plos.org The widespread presence of phthalates in aquatic environments raises concerns about their potential impact on the reproductive health and population dynamics of fish and other wildlife. researchgate.net
Research Gaps and Future Directions for this compound Investigation
Despite a growing body of research, significant knowledge gaps remain regarding the health and environmental effects of this compound. Future investigations should focus on several key areas to provide a more complete understanding of its risks.
One major area for future research is the investigation of the effects of exposure to chemical mixtures. Humans and wildlife are simultaneously exposed to multiple phthalates and other environmental chemicals, and these mixtures can produce synergistic, additive, or antagonistic effects that are not predictable from single-compound studies. nih.gov Understanding the combined impact of this compound with other pollutants is critical for accurate risk assessment.
Another gap is the lack of comprehensive data on the transgenerational impacts of exposure. While some studies have examined developmental toxicity, further research is needed to determine if the effects of this compound exposure can be passed down to subsequent generations through epigenetic mechanisms. researchgate.net
Furthermore, while biomonitoring has established widespread exposure, more research is needed to fully elucidate the specific sources contributing to this compound exposure. Identifying the primary exposure pathways is essential for developing effective strategies to reduce human exposure. Finally, continued research into the specific molecular mechanisms of toxicity, particularly in relation to pathways other than direct PPAR activation, will help to clarify how this compound exerts its endocrine-disrupting effects. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPRAKRYDSZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179281 | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-56-8 | |
| Record name | Mono-n-pentyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Approaches in Monopentyl Phthalate Research
Analytical Methodologies for Monopentyl Phthalate (B1215562) Quantification
The accurate and precise determination of Monopentyl Phthalate and other phthalate metabolites in biological matrices is a complex analytical challenge. researchgate.net This is primarily due to their low concentrations in complex samples and the ubiquitous nature of phthalates in laboratory environments, which can lead to background contamination. researchgate.netmdpi.com
Chromatography coupled with mass spectrometry is the cornerstone of phthalate metabolite quantification, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a preferred method for analyzing phthalate monoesters like MPP in biological fluids such as urine. cdc.govchromatographyonline.comnih.gov The technique offers several advantages, including simple sample pretreatment that often does not require derivatization. chromatographyonline.com In this method, samples are processed and injected into an HPLC system, where the metabolites are separated on a reversed-phase column (e.g., C18). cdc.govgovst.edu The separated compounds then enter a tandem mass spectrometer, which operates in modes like negative ion electrospray ionization (ESI) and multiple reaction-monitoring (MRM). mdpi.comnih.gov This setup allows for the highly selective and sensitive detection and quantification of specific metabolites, even at trace levels. nih.gov HPLC-MS/MS methods are valued for their accuracy, precision, and rapid analysis times. chromatographyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful and commonly used technique for phthalate analysis. gcms.czcore.ac.uk It is recognized for its excellent chromatographic resolution, which is crucial because the structural similarities among phthalates can make identification challenging. gcms.cz Many phthalates, for instance, produce a common base peak ion at m/z 149, making robust separation essential for accurate quantification. gcms.cz Prior to GC-MS analysis, a derivatization step is often required for the polar monoester metabolites. researchgate.net The separation is typically performed on capillary columns, such as a DB5-MS column. nih.gov GC-MS is considered a simple, fast, and inexpensive platform for phthalate determination. gcms.cz
Table 1: Comparison of Common Chromatographic Techniques for Phthalate Metabolite Analysis
| Feature | HPLC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separates compounds in a liquid mobile phase followed by mass analysis. govst.edu | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. gcms.cz |
| Sample Derivatization | Often not required for polar metabolites. chromatographyonline.com | Often required to increase volatility and thermal stability of metabolites. researchgate.net |
| Primary Application | Widely used for quantifying urinary metabolites due to high selectivity and minimal sample prep. chromatographyonline.comnih.gov | Effective for a wide range of phthalates in various matrices; provides high-resolution separation. gcms.czoregonstate.edu |
| Detection Mode | Typically electrospray ionization (ESI) with multiple reaction-monitoring (MRM). mdpi.comnih.gov | Electron ionization (EI) with selected ion monitoring (SIM) or full scan mode. oregonstate.edu |
| Advantages | High sensitivity, high throughput, less sample preparation. chromatographyonline.comnih.gov | Excellent resolution, cost-effective, powerful for identification. gcms.cz |
Effective sample preparation is crucial to isolate phthalate metabolites from complex biological matrices like urine and serum and to concentrate them for analysis. cdc.govnih.gov
Enzymatic Deconjugation: In humans and animals, phthalate metabolites are often excreted in urine as glucuronide conjugates. cdc.govnih.gov To measure the total concentration, a deconjugation step using the enzyme β-glucuronidase is performed to release the free monoester metabolite. cdc.gov
Extraction Techniques:
Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique. cdc.govnih.gov After enzymatic hydrolysis, the sample is passed through an SPE cartridge. The metabolites of interest are adsorbed onto the solid phase, while interfering substances are washed away. The retained metabolites are then eluted with a small volume of an organic solvent. cdc.gov
Liquid-Liquid Extraction (LLE): LLE is another common method used to separate phthalates from the sample matrix based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., n-hexane, dichloromethane). core.ac.uknih.govmdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, providing a large surface area for rapid extraction of analytes. nih.gov
Table 2: Overview of Sample Preparation Techniques
| Technique | Description | Application in Phthalate Analysis |
|---|---|---|
| Enzymatic Deconjugation | Uses β-glucuronidase to cleave glucuronide conjugates from metabolites. cdc.gov | A standard preliminary step for urine samples to quantify total metabolite concentration. nih.gov |
| Solid-Phase Extraction (SPE) | Analytes are isolated from a liquid sample by partitioning onto a solid sorbent. cdc.gov | Commonly used for cleanup and pre-concentration of urine and serum samples. nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Separation of compounds based on their differential solubility in two immiscible liquid phases. mdpi.com | Used for extracting phthalates from various matrices, including beverages and biological fluids. nih.govnih.gov |
To ensure the accuracy and reliability of quantitative results, strict quality control measures are implemented. A key component of this is the use of internal standards. Isotope-dilution mass spectrometry is the gold standard for quantification. chromatographyonline.comnih.gov This involves adding a known concentration of a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound) to each sample before processing. nih.govebi.ac.uk These internal standards behave almost identically to the native analyte during extraction and ionization, allowing them to correct for any analyte loss during sample preparation and for matrix effects in the mass spectrometer. nih.gov The use of a conjugated internal standard can also help monitor the efficiency of the enzymatic deconjugation step. nih.gov Quality control (QC) samples at different concentrations are also analyzed with each batch of samples to monitor the precision and accuracy of the analytical run. researchgate.net
A significant challenge in the trace analysis of phthalates is the "phthalate blank problem," which refers to background contamination from the laboratory environment. researchgate.netmdpi.com Phthalates are ubiquitous and can be found in solvents, reagents, plastic labware (e.g., pipette tips, containers), and even laboratory air, where they can adsorb onto glassware surfaces. researchgate.netresearchgate.net This background contamination can lead to false positives or overestimated concentrations. researchgate.net
To mitigate this issue, researchers employ several strategies:
Using glass materials and rinsing them with high-purity solvents before use. youtube.com
Minimizing the use of plastic materials throughout the analytical process. researchgate.net
Running procedural blanks with every sample batch to monitor and subtract background levels. researchgate.net
Working in a clean environment and keeping the analysis as quick and simple as possible. researchgate.net
Purifying solvents, for example by passing them through aluminum oxide. researchgate.net
Achieving low limits of detection (LOD) is another critical aspect, as phthalate metabolites are often present at very low concentrations (ng/mL range) in biological samples. cdc.govmdpi.com The high sensitivity of modern MS/MS instruments helps address this challenge, enabling the quantification of metabolites at levels relevant for human exposure assessment. nih.gov
In Vitro Experimental Models
In vitro models are indispensable tools for investigating the cellular and molecular mechanisms by which this compound and other phthalate metabolites exert their effects, without the complexities of a whole-animal system.
Sertoli Cells: These cells are crucial for testicular development and spermatogenesis, and they are a primary target of testicular toxicants. oup.commdpi.com In vitro cultures of Sertoli cells, often isolated from neonatal or prepubertal rats, are used to study how phthalate metabolites directly impact their function. nih.gov Research has shown that active phthalate metabolites can disrupt Sertoli cell proliferation and the physical interaction between Sertoli cells and germ cells (gonocytes). nih.gov Furthermore, studies have investigated how metabolites like mono(2-ethylhexyl) phthalate (MEHP) interfere with the follicle-stimulating hormone (FSH) signaling pathway, a critical regulator of Sertoli cell function. oup.com
Granulosa Cells: These are the primary somatic cells surrounding the oocyte within an ovarian follicle and are essential for follicle growth and steroid hormone production. mdpi.comscienceopen.com Primary cultures of granulosa cells are used to examine the effects of phthalate metabolites on female reproductive function. nih.gov Studies using these models assess various endpoints, including changes in cell viability, apoptosis, steroidogenesis (e.g., production of estradiol (B170435) and progesterone), and the expression of key genes involved in these processes. nih.govdtu.dkresearchgate.net Such cell culture systems allow researchers to dissect the specific pathways affected by phthalate exposure in the ovary. nih.gov
Table 3: Use of In Vitro Cell Models in Phthalate Research
| Cell Type | Biological Role | Typical Research Endpoints in Phthalate Studies | Example Finding (with other phthalate monoesters) |
|---|---|---|---|
| Sertoli Cells | "Nurse cells" of the testes; support spermatogenesis. mdpi.com | Cell proliferation, apoptosis, cell-cell adhesion, hormone signaling (FSH response), gene expression. oup.comnih.gov | MEHP was found to induce gonocyte detachment from Sertoli cells and inhibit FSH-stimulated Sertoli cell proliferation. nih.gov |
| Granulosa Cells | Support oocyte development and produce steroid hormones in the ovarian follicle. mdpi.com | Cell viability, apoptosis, steroidogenesis (estradiol, progesterone), cell energy metabolism, gene expression. nih.govdtu.dk | Phthalate mixtures can alter cellular energy metabolism and ATP production rates in primary mouse granulosa cells. nih.gov |
Assessment of Cellular Responses to this compound Exposure
In vitro studies are fundamental in determining the direct effects of this compound on cellular functions. These assays typically involve exposing specific cell lines to varying concentrations of the compound and observing the outcomes. Common endpoints measured in the assessment of cellular responses to phthalate monoesters include cytotoxicity, cell viability, apoptosis, and oxidative stress. For instance, studies on other phthalate monoesters like mono-(2-ethylhexyl) phthalate (MEHP) utilize assays that measure caspase activity to detect apoptosis and quantify reactive oxygen species (ROS) to assess oxidative stress. nih.gov While detailed studies focusing solely on this compound's effects on these specific cellular responses are limited in publicly available research, the methodologies used for other phthalates provide a clear framework for how such assessments would be conducted. These would likely involve assays to measure changes in cell membrane integrity, mitochondrial function, and the activation of cell death pathways.
Molecular and Biochemical Assays (e.g., gene expression, protein levels, hormone production)
To understand the mechanisms underlying the cellular responses to this compound, researchers employ a variety of molecular and biochemical assays. These techniques allow for the examination of changes in gene expression, protein levels, and hormone production.
Gene and Protein Expression: Studies on other phthalate metabolites have shown alterations in the expression of genes and proteins involved in critical cellular processes. For example, exposure to certain phthalates can alter the expression of genes related to fatty acid metabolism and steroidogenesis. nih.govnih.gov Methodologies such as quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are standard for measuring these changes at the mRNA and protein levels, respectively. Transcriptomic analyses, using techniques like RNA sequencing, can provide a broader view of the global changes in gene expression following exposure. nih.gov
Hormone Production: A key area of investigation for phthalates is their potential to disrupt endocrine function. In vitro assays using specific cell lines, such as granulosa cells or Leydig cells, are used to assess the impact on hormone production. These assays typically involve measuring the levels of hormones like estradiol and testosterone (B1683101) in the cell culture medium following exposure to the compound. For other phthalate monoesters, such studies have demonstrated significant alterations in steroid hormone synthesis. nih.gov
In Vivo Animal Models
In vivo animal models, particularly rodent models, are crucial for understanding the systemic effects of this compound, including its impact on development and reproduction. nih.gov
Rodent Models (e.g., rats, mice) in Developmental and Reproductive Toxicity Studies
Rats and mice are the most commonly used animal models in the study of phthalate toxicity. nih.govnih.gov These models are used to investigate the effects of exposure during critical developmental windows, such as gestation and lactation, on the reproductive health of offspring. nih.gov Studies on various phthalates have demonstrated a range of developmental and reproductive toxicities in these models. nih.gov While extensive studies specifically on this compound are not as prevalent, the established rodent models for other phthalates serve as the standard for such investigations.
Exposure Regimens and Dosing Considerations in Animal Research
In animal research, the route of administration is chosen to mimic potential human exposure pathways, with oral gavage being a common method. nih.gov The dosing regimens are designed to cover a range of concentrations, from those relevant to human exposure levels to higher doses that may reveal potential toxic effects. frontiersin.org Studies often include multiple dose groups and a control group that receives only the vehicle (e.g., corn oil). researchgate.net The timing of exposure is also a critical consideration, particularly in developmental toxicity studies, where exposure during specific gestational days can have profound effects on the developing fetus. nih.gov
Endpoints in Animal Studies (e.g., organ morphology, hormone levels, fertility outcomes)
A wide array of endpoints are evaluated in animal studies to assess the impact of phthalate exposure. These include:
Organ Morphology: Examination of reproductive organs for any structural abnormalities. This can involve measuring organ weights (e.g., testes, seminal vesicles, prostate) and histological analysis to identify changes at the cellular level. frontiersin.org
Hormone Levels: Measurement of circulating hormone levels, such as testosterone, in the blood of exposed animals. nih.gov
Fertility Outcomes: Assessment of reproductive success, including measures like sperm count, motility, and morphology, as well as the ability to produce viable offspring. frontiersin.org
Developmental Milestones: Monitoring of developmental markers in offspring, such as anogenital distance (a sensitive indicator of endocrine disruption), time to puberty, and the presence of any malformations. researchgate.net
Table 1: Key Endpoints in Rodent Studies of Phthalate Toxicity This table is a generalized representation based on studies of various phthalates.
| Endpoint Category | Specific Endpoints Measured |
|---|---|
| Reproductive Organ Morphology | Testis weight, Epididymis weight, Seminal vesicle weight, Prostate weight, Histopathological examination of reproductive tissues. |
| Hormone Levels | Serum testosterone, Luteinizing hormone (LH), Follicle-stimulating hormone (FSH), Estradiol. |
| Sperm Parameters | Sperm count, Sperm motility, Sperm morphology. |
| Developmental Markers | Anogenital distance (AGD), Nipple retention in males, Time to preputial separation (puberty onset). |
| Fertility Outcomes | Mating success, Pregnancy rates, Litter size, Pup viability. |
| Fetal Endpoints | Incidence of malformations (e.g., cleft palate, skeletal abnormalities), Fetal weight, Postimplantation loss. nih.gov |
Human Biomonitoring and Epidemiological Studies
Human biomonitoring involves the measurement of a chemical or its metabolites in human specimens, such as urine, blood, or breast milk, to assess exposure. nih.gov Urine is the preferred matrix for biomonitoring phthalate exposure because phthalate metabolites are readily excreted through this route. nih.govnih.gov The measurement of urinary metabolites provides an integrated measure of exposure from all sources. nih.gov
Epidemiological studies use this biomonitoring data to investigate potential associations between phthalate exposure and various health outcomes in human populations. lawdata.com.tw These studies have explored links between exposure to various phthalates and outcomes related to reproductive health, such as sperm quality and gestational age. nih.govlawdata.com.tw While large-scale epidemiological studies focusing specifically on this compound are limited, the methodologies for assessing exposure and evaluating health outcomes are well-established within the broader field of phthalate research.
Table 2: Common Phthalate Metabolites Measured in Human Biomonitoring Studies
| Parent Phthalate | Primary Metabolite(s) |
|---|---|
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) |
| Di-isobutyl phthalate (DiBP) | Mono-isobutyl phthalate (MiBP) |
| Butylbenzyl phthalate (BBzP) | Monobenzyl phthalate (MBzP) |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) |
| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) |
This table lists common phthalates and their metabolites and does not imply that all are directly related to this compound research. epa.gov
Collection and Analysis of Human Biospecimens (e.g., urine, blood, amniotic fluid)
The assessment of human exposure to di-n-pentyl phthalate (DnPP), the parent compound of this compound (MnPP), relies heavily on the analysis of its metabolites in various biological matrices. Urine is the most commonly used biospecimen for monitoring exposure to phthalates due to the rapid metabolism and excretion of these compounds. nih.govresearchgate.net Blood, specifically serum, and amniotic fluid are also valuable matrices, particularly for understanding in utero exposure and the direct internal dose of the fetus. nih.govnih.govscirp.orgnih.gov
Sample Collection and Preparation: Urine samples are typically collected as spot urine or 24-hour urine samples. researchgate.netnih.gov Given that phthalate monoesters, including MnPP, are often excreted in a conjugated form with glucuronic acid, a crucial step in sample preparation is enzymatic hydrolysis. researchgate.netnih.govscirp.orgscirp.org This process, often using β-glucuronidase, deconjugates the metabolites, allowing for the measurement of the total concentration (free plus glucuronidated forms). researchgate.netnih.govscirp.org For amniotic fluid, studies have found that phthalate metabolites are present primarily in their free, unconjugated form, suggesting that only these can cross the placenta. scirp.orgscirp.org
Following hydrolysis (for urine), samples undergo extraction to isolate and concentrate the analytes. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. researchgate.netnih.gov For instance, a method for analyzing phthalate metabolites in amniotic fluid and urine involved liquid-liquid extraction with ethyl acetate (B1210297) after enzymatic hydrolysis for urine and direct extraction for amniotic fluid. nih.gov
Analytical Techniques: The quantitative determination of this compound is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). scirp.orgscirp.orgmdpi.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of metabolites in complex biological matrices. Isotope dilution is often used to improve accuracy and precision by incorporating isotopically labeled internal standards for each analyte. scirp.orgscirp.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of phthalate monoesters. This method may involve a derivatization step, such as methylation with diazomethane, to make the analytes more volatile for GC analysis. researchgate.net
The table below summarizes the analytical methods used for the detection of phthalate metabolites, including this compound, in human biospecimens.
| Biospecimen | Preparation Method | Analytical Technique | Key Findings |
| Urine | Enzymatic deconjugation, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), Derivatization (for GC-MS) | HPLC-MS/MS, GC-MS | Measures total (free + conjugated) metabolite concentration. MnPP has been identified as a urinary metabolite of DnPP. researchgate.netnih.gov |
| Blood (Serum) | Extraction | HPLC-MS/MS | Lower levels of metabolites are found compared to urine. nih.gov |
| Amniotic Fluid | Centrifugation, direct extraction (no hydrolysis needed) | HPLC-MS/MS | Detects free (unconjugated) metabolites, indicating direct fetal exposure. nih.govscirp.orgscirp.org |
Population-Based Cohort Studies and Cross-Sectional Designs
Population-based studies, including cohort and cross-sectional designs, are fundamental in understanding the extent of human exposure to phthalates and their potential health implications. These studies often involve the collection of biospecimens from a representative sample of the population to measure metabolite concentrations.
Cohort Studies: Longitudinal cohort studies follow a group of individuals over time, allowing researchers to investigate the relationship between prenatal or early-life exposure to substances like DnPP and subsequent health outcomes. For example, the Raine Study, a twenty-year birth cohort, analyzed maternal serum for 32 phthalate metabolites, including those of di-n-pentyl phthalate, to examine associations with growth and adiposity patterns from childhood into adolescence. nih.gov Similarly, the Spanish INMA-Sabadell Birth Cohort Study assessed prenatal phthalate exposure by measuring metabolites in two maternal urine samples during pregnancy to evaluate associations with childhood growth and blood pressure. nih.gov These studies provide valuable insights into the potential long-term effects of phthalate exposure during critical developmental windows.
Cross-Sectional Studies: Cross-sectional studies provide a snapshot of exposure and health status in a population at a single point in time. The National Health and Nutrition Examination Survey (NHANES) in the United States is a prominent example of a repeated cross-sectional study that provides nationally representative data on exposure to various environmental chemicals, including phthalates. alicetivarovsky.comresearchgate.net By analyzing urinary phthalate metabolite concentrations in a large and diverse population, NHANES allows researchers to identify trends in exposure over time and examine associations with various health conditions. alicetivarovsky.com Other cross-sectional studies have investigated the link between urinary phthalate metabolite concentrations and specific health issues such as endometriosis, female reproductive health, and chronic obstructive pulmonary disease (COPD). mdpi.comcbs8.comresearchgate.netnih.gov For instance, a cross-sectional study on female reproductive health analyzed spot urine samples for phthalate metabolites, including mono-n-pentylphthalate, to explore correlations with infertility factors. mdpi.com
The following table presents examples of population-based studies that have included the assessment of exposure to the parent compound of this compound.
| Study Design | Study Name/Population | Biospecimen | Health Outcomes Investigated |
| Cohort Study | Raine Study (Australia) | Maternal Serum | Growth and adiposity patterns in females up to 20 years of age. nih.gov |
| Cohort Study | INMA-Sabadell Birth Cohort (Spain) | Maternal Urine | Childhood growth and blood pressure. nih.gov |
| Cross-Sectional | National Health and Nutrition Examination Survey (NHANES) (USA) | Urine | General population exposure levels and associations with various health conditions. alicetivarovsky.comresearchgate.net |
| Cross-Sectional | Study on female infertility (Italy) | Urine | Correlation with infertility factors like recurrent pregnancy loss and idiopathic infertility. mdpi.com |
Statistical and Epidemiological Modeling for Exposure-Outcome Associations
To elucidate the relationship between exposure to this compound's parent compound and health outcomes, researchers employ a variety of statistical and epidemiological models. These models are essential for analyzing complex datasets from population studies and controlling for potential confounding factors.
Regression Models: Linear and logistic regression models are commonly used to assess the association between phthalate metabolite concentrations (as a continuous or categorical variable) and health outcomes. researchgate.net For example, linear regression can be used to examine the relationship between urinary metabolite levels and continuous outcomes like lung function parameters, while logistic regression is used for binary outcomes such as the presence or absence of a disease like COPD. researchgate.net Multivariable models are crucial for adjusting for covariates such as age, sex, race/ethnicity, and lifestyle factors that might influence the observed associations. nih.gov
Modeling Chemical Mixtures: Humans are exposed to a mixture of various chemicals simultaneously. To address this, advanced statistical models have been developed to assess the combined effects of multiple exposures. These include:
Bayesian Kernel Machine Regression (BKMR): BKMR is a flexible approach that can model complex, non-linear relationships and interactions between multiple chemicals in a mixture and their joint effect on health outcomes. cabidigitallibrary.org
Exposure and Pharmacokinetic Modeling: Integrated modeling frameworks that combine exposure and pharmacokinetic models are being developed to provide a more comprehensive risk assessment. researchgate.net Probabilistic exposure models can estimate the distribution of multi-route exposures in a population based on product chemical concentrations and human activities. researchgate.net These are then linked with pharmacokinetic models that simulate the absorption, distribution, metabolism, and excretion of the chemical in the body. This integrated approach helps to connect external exposure levels to internal doses, providing a more accurate basis for assessing population-scale risks. researchgate.net
Environmental Monitoring and Assessment
Sampling and Analysis of this compound in Environmental Matrices (e.g., water, sediment, soil, air, dust)
Monitoring for phthalates in the environment is crucial for understanding their sources, fate, and transport, as well as potential exposure pathways for humans and ecosystems. Phthalate esters, the parent compounds of monoesters like this compound, are ubiquitous environmental contaminants found in various matrices. mdpi.commdpi.comresearchgate.net
Sampling Techniques: Standardized methods are used to collect samples from different environmental compartments.
Water: Grab samples are typically collected from surface waters like lakes and rivers. researchgate.net
Sediment: Sediment cores or grab samples are collected from the bottom of water bodies. researchgate.net
Soil: Surface soil samples are collected from various land-use areas. mdpi.com
Air: Air samples are collected by pumping air through filters or sorbent tubes to capture particulate matter and gas-phase compounds. researchgate.net
Dust: Indoor dust samples are often collected using vacuum cleaners with specialized collection filters.
Analytical Methods: The analysis of phthalates in environmental samples generally involves extraction followed by chromatographic separation and detection.
Extraction: Techniques like ultrasonic extraction or soxhlet extraction are used to isolate phthalates from solid matrices like soil and sediment. mdpi.com For water samples, solid-phase extraction (SPE) is a common method.
Analysis: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the quantification of phthalate esters in environmental samples. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) can also be used. mdpi.com
While data specific to this compound in the environment is limited, studies on its parent compounds, like di-n-pentyl phthalate, and other phthalates provide a methodological framework. The concentrations of various phthalate esters have been reported in different environmental media globally. For instance, in Asan Lake, Korea, total phthalate ester concentrations were found to be 3.92-33.09 ng/m³ in air, up to 2.29 µg/L in water, and up to 8973 µg/kg dry weight in sediment. researchgate.net
Ecotoxicological Bioassays and Environmental Risk Assessment
Ecotoxicological studies are essential for evaluating the potential adverse effects of chemicals on organisms and ecosystems.
Ecotoxicological Bioassays: In vitro and in vivo bioassays are used to assess the toxicity of phthalates. For this compound, in vitro studies have been conducted to understand its biological effects. For example, research on primary co-cultures of rat Sertoli and germ cells examined the effects of mono-n-pentyl phthalate on the ultrastructure of Sertoli cells. nih.gov Such studies help to elucidate the mechanisms of toxicity and provide data for risk assessment. The study found that both mono-(2-ethylhexyl) phthalate (MEHP) and MnPP produced similar changes in Sertoli cell plasma membranes, suggesting a shared mechanism of toxicity. nih.gov
Environmental Risk Assessment: Environmental risk assessment evaluates the likelihood of adverse ecological effects occurring as a result of exposure to a substance. A common approach is the risk quotient (RQ) method, which compares the measured environmental concentration (MEC) of a substance to its predicted no-effect concentration (PNEC). nih.gov
RQ = MEC / PNEC
An RQ value greater than 1 indicates a potential risk to the ecosystem. While specific environmental risk assessments for this compound are not widely available, assessments for other phthalates demonstrate the methodology. For example, risk assessments for compounds like DEHP and DBP in surface waters have shown potential risks to aquatic organisms such as algae, crustaceans, and fish. nih.gov These assessments are critical for establishing environmental quality standards and guiding regulatory decisions to protect ecosystems. epa.gov
Endocrine Disrupting Properties of Monopentyl Phthalate
Interference with Hormone Synthesis and Metabolism
The endocrine-disrupting activity of monopentyl phthalate (B1215562) involves its ability to interfere with the complex processes of hormone production and regulation. This interference extends to gonadal, adrenal, and thyroid functions.
Gonadal steroidogenesis, the process of producing sex hormones like estradiol (B170435) and testosterone (B1683101), is a known target for various phthalates. These chemicals can disrupt the balance between estradiol and testosterone, which is crucial for reproductive health. nih.gov
However, research on the specific effects of monopentyl phthalate on gonadal hormones has yielded specific findings. One in vitro study on rat granulosa cells, the primary source of estradiol, found that this compound had no effect on estradiol production. scispace.com This is in contrast to other phthalate metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), which significantly decreased estradiol production in the same study. scispace.com
Further research investigating the impact on Sertoli cells, which are essential for sperm production, found that this compound, along with MEHP, stimulated lactate (B86563) secretion. acs.org However, unlike other active phthalates, this compound did not inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation, a critical step in the steroidogenic process. acs.org This suggests that while it may have some cellular effects, its mechanism of disrupting gonadal steroidogenesis differs from that of more potent phthalates.
| Phthalate Metabolite | Effect on Estradiol Production (in vitro) | Effect on FSH-Stimulated cAMP Accumulation (in vitro) |
|---|---|---|
| This compound | No effect observed scispace.com | No inhibition observed acs.org |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Significant decrease scispace.com | Inhibition observed acs.org |
The adrenal glands produce crucial hormones, including corticosteroids (like cortisol) and adrenal androgens. endocrine-abstracts.orgnih.gov While there is evidence that phthalate exposure is linked to altered adrenal hormone levels, direct research on this compound is limited. nih.gov Studies have primarily focused on other metabolites, such as monobutyl phthalate (MBP) and mono-(2-ethylhexyl) phthalate (MEHP), which have been shown to disrupt adrenal corticosteroid synthesis in cultured human adrenocortical cells. endocrine-abstracts.org For instance, these compounds can decrease the expression of key steroidogenic enzymes like CYP11B2, CYP11B1, and CYP21A2. endocrine-abstracts.org There is currently a lack of specific data detailing the direct effects of this compound on adrenal steroidogenesis.
Thyroid hormones are essential for regulating metabolism, growth, and development. medicinearticle.com Phthalates are known to interfere with thyroid function through various mechanisms, including altering the expression of genes related to thyroid hormone synthesis and metabolism. medicinearticle.complos.org
Diagrammatic representations from scientific reviews include this compound (MPeP) as a substance that affects the thyroid hormone axis. core.ac.ukresearchgate.net This indicates its recognition as a potential thyroid disruptor. However, specific experimental studies detailing how this compound alters the levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) are not extensively detailed in the available literature. General mechanisms for phthalates include interfering with thyroid hormone transport proteins and exhibiting antagonistic activity at thyroid receptors. medicinearticle.com For example, studies on the metabolite MEHP in zebrafish larvae showed a significant decrease in whole-body T4 content and an increase in T3 content. plos.org
Interaction with Nuclear Receptors and Signaling Pathways
This compound's endocrine-disrupting effects can also be mediated through its interaction with nuclear receptors, which are key proteins that regulate gene expression in response to hormones.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in lipid and glucose metabolism. oup.comresearchgate.net The activation of PPARs is a known mechanism of toxicity for many phthalates. nih.gov However, there is conflicting information regarding the ability of this compound to activate these receptors.
One study using a scintillation proximity assay to assess direct binding found that shorter-chain monoester phthalates, specifically including This compound , did not interact with human PPARα and PPARγ. oup.com Research also indicates that the potency of phthalate monoesters to activate PPARα and PPARγ generally increases with the length of their side chain, which would suggest a weaker effect from the five-carbon chain of this compound. psu.edu
In contrast, some reviews and diagrams list this compound among phthalate monoesters that can activate PPARs. core.ac.ukfrontiersin.org This discrepancy suggests that any potential activation by this compound may be weak or occur through indirect mechanisms not detected by direct binding assays. For comparison, other monoesters like MEHP are more potent PPAR activators. psu.edu
| Phthalate Monoester | Interaction with Human PPARα and PPARγ (Direct Binding Assay) oup.com | General Classification in Reviews |
|---|---|---|
| This compound | No interaction observed | Sometimes listed as a potential activator core.ac.ukfrontiersin.org |
| Monobenzyl Phthalate | Interaction observed | Activator psu.edu |
| Monohexyl Phthalate | Interaction observed | Activator oup.com |
The anti-androgenic effects of phthalates are a significant area of concern. These effects often manifest as disruptions in the development of androgen-dependent tissues. d-nb.info However, for many phthalates, this anti-androgenicity does not stem from direct blockage, or antagonism, of the androgen receptor (AR). oup.com Instead, the primary mechanism is the suppression of testosterone biosynthesis in the Leydig cells of the testes. oup.comd-nb.info
There is no specific evidence from the reviewed literature to suggest that this compound acts as a direct androgen receptor antagonist. While some phthalates have been shown to possess weak anti-androgenic activities in AR transactivation assays, this compound is not specifically identified among them. mdpi.com The broader understanding is that phthalates primarily exert their anti-androgenic effects by reducing the levels of available testosterone, thereby indirectly down-regulating the activity of the androgen receptor. oup.com
Estrogen Receptor Modulation (e.g., anti-estrogenic activity)
This compound has been shown to interact with estrogen receptors (ERs), primarily exhibiting anti-estrogenic activity. While some phthalates can mimic the effects of estrogen, others, including MPP, can block or inhibit the action of endogenous estrogens. nih.govvliz.be This modulation occurs when the chemical binds to estrogen receptors, ERα or ERβ, preventing the natural hormone, estradiol, from binding and initiating its normal cellular response. wikipedia.org This antagonistic action can disrupt processes that are dependent on estrogen signaling.
The anti-estrogenic activity of certain phthalates has been linked to adverse reproductive outcomes. nih.gov For instance, by inhibiting estradiol production in the ovary, these compounds can lead to conditions like anovulation (the failure of the ovary to release an egg) and premature ovarian insufficiency. nih.gov In vitro studies have demonstrated that some phthalate monoesters can inhibit follicle-stimulating hormone (FSH)-stimulated cAMP accumulation in Sertoli cells, a key process in testicular function. oup.com Specifically, this compound was among the monoesters that showed this inhibitory effect. oup.com
It's important to note that the nature of estrogen receptor modulation can be complex and tissue-specific. wikipedia.org A compound might act as an antagonist in one tissue (e.g., breast) and an agonist in another (e.g., bone). wikipedia.org While research points towards an anti-estrogenic profile for MPP, the full extent of its tissue-specific activities is an ongoing area of investigation.
Disruption of Hypothalamic-Pituitary-Gonadal (HPG) Axis
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical hormonal feedback loop that governs reproductive function in both males and females. cornell.edunih.gov It involves the hypothalamus, the pituitary gland, and the gonads (testes or ovaries). cornell.edu Phthalates, including MPP, can disrupt this axis at multiple levels, leading to altered hormone secretion and reproductive dysfunction. cornell.edunih.govnih.govfrontiersin.org
Effects on Gonadotropin Secretion (e.g., FSH, LH)
The pituitary gland, under the direction of the hypothalamus, secretes two key gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govcornell.edu These hormones are essential for stimulating the gonads to produce sex steroids and for gamete development. nih.gov
Studies have shown that exposure to certain phthalates can alter the secretion of FSH and LH. nih.govmdpi.com For example, some phthalate metabolites have been associated with lower estradiol and higher FSH levels across the menstrual cycle. nih.gov In male rats exposed to certain phthalates during development, a reduction in serum FSH levels has been observed. infobioquimica.com This decrease was linked to changes in neurotransmitters in the hypothalamus that regulate gonadotropin release. infobioquimica.com
The mechanism behind these changes can be complex. Phthalates exerting anti-estrogenic activity might block the normal negative feedback of estradiol on the pituitary, potentially leading to increased LH secretion. mdpi.com Conversely, phthalates with estrogenic activity could suppress LH through a negative feedback loop. mdpi.com The disruption of FSH and LH ratios by interfering with their receptors on Leydig cells can consequently disrupt the normal activity of steroidogenic enzymes and steroid hormones. frontiersin.org
| Hormone | General Function in HPG Axis | Observed Effects of Phthalate Exposure (General) |
|---|---|---|
| Follicle-Stimulating Hormone (FSH) | Stimulates follicular growth in females and sperm production in males. nih.gov | Associated with higher levels in some human studies; nih.gov reduced levels in some animal studies. infobioquimica.com |
| Luteinizing Hormone (LH) | Triggers ovulation and stimulates testosterone production. cornell.edu | Associations vary, with some studies showing negative associations with certain phthalate metabolites. mdpi.com Potential for increase due to reduced negative feedback. infobioquimica.com |
Impact on Hypothalamic and Pituitary Hormone Release
The disruption of the HPG axis by phthalates begins at the level of the hypothalamus and pituitary gland. nih.govnih.govdiva-portal.org The hypothalamus releases gonadotropin-releasing hormone (GnRH), which signals the pituitary to release FSH and LH. nih.govcornell.edu Phthalates can interfere with this initial step. nih.govnih.gov
Evidence suggests that phthalates can modify the release of hypothalamic and pituitary hormones. nih.govnih.gov This can occur through various mechanisms, including interference with hormone receptors and intracellular signaling pathways. nih.gov For instance, phthalates may alter the expression of genes related to hormone production and release. frontiersin.org In animal studies, exposure to phthalates has been shown to induce neuroinflammation in the hypothalamus, which could contribute to the disruption of hormonal regulation. mdpi.com This inflammation is characterized by increased expression of inflammatory cytokines and activation of microglia. mdpi.com
Other Endocrine-Related Effects
Beyond the direct impact on the reproductive axis, this compound and other phthalates can exert broader effects on the endocrine system, influencing metabolic processes and inducing cellular stress that contributes to hormonal disruption.
Impact on Metabolic Homeostasis (e.g., obesity, insulin (B600854) sensitivity)
A growing body of evidence suggests a link between phthalate exposure and metabolic disorders, including obesity and insulin resistance. mdpi.comdiabetesandenvironment.orgnih.gov These chemicals are sometimes referred to as "obesogens" or "metabolic disruptors" for their potential to interfere with weight regulation and glucose metabolism. aloki.hu
Phthalates have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in adipogenesis (fat cell formation) and glucose homeostasis. mdpi.com This interaction may promote obesity and disrupt normal insulin signaling. mdpi.com Epidemiological studies have found associations between urinary concentrations of certain phthalate metabolites and increased waist circumference and insulin resistance in men. nih.gov Some studies also suggest that phthalates may be a higher risk factor for diabetes than obesity itself. mdpi.com
The mechanisms are multifaceted, with research indicating that phthalates can lead to impaired beta-cell function (the cells that produce insulin), decreased insulin sensitivity, and the promotion of apoptosis in liver cells, which can contribute to metabolic disorders. mdpi.commdpi.com
| Metabolic Parameter | Observed Association with Phthalate Exposure | Potential Mechanism |
|---|---|---|
| Obesity/Waist Circumference | Positive association found in some studies. diabetesandenvironment.orgnih.gov | Activation of PPARγ, promoting adipogenesis. mdpi.com |
| Insulin Resistance | Positive association found in multiple studies. mdpi.comdiabetesandenvironment.orgaloki.hu | Activation of PPARs, impaired β-cell function, increased oxidative stress. mdpi.comresearchgate.net |
| Insulin Sensitivity | Negative association reported. mdpi.comaloki.hu | Inhibition of insulin signaling pathways. mdpi.com |
Oxidative Stress and Inflammation as Mediators of Endocrine Disruption
Oxidative stress and inflammation are increasingly recognized as key mechanisms through which phthalates exert their endocrine-disrupting effects. nih.govijcdw.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. ijcdw.org
Exposure to phthalates has been shown to increase biomarkers of oxidative stress and inflammation. nih.govresearchgate.netijcdw.org This cellular stress can, in turn, mediate the adverse effects on the endocrine system. For example, oxidative stress is implicated in the development of insulin resistance and can impair placental glucose transport. researchgate.net In the context of the reproductive system, increased oxidative stress in follicular fluid can negatively impact oocyte quality. nih.gov
Furthermore, phthalate-induced neuroinflammation in the hypothalamus can disrupt the regulation of the HPG axis. mdpi.com The activation of pro-inflammatory signaling pathways can contribute to a state of chronic inflammation, which plays a role in the progression of various endocrine-related diseases. ijcdw.org
Reproductive and Developmental Toxicology of Monopentyl Phthalate
Male Reproductive System Toxicity
The male reproductive system is a significant target for phthalate-induced toxicity. cbs8.com Exposure, particularly during fetal development, can lead to a range of disorders collectively known as "phthalate syndrome" in animal models, which shares characteristics with Testicular Dysgenesis Syndrome (TDS) in humans. nih.govmdpi.comceon.rs These effects are primarily mediated through the disruption of testicular cell function. nih.govedlists.org
Effects on Testicular Function and Morphology
Exposure to Di-n-pentyl phthalate (B1215562) (DPP), the parent compound of Monopentyl Phthalate, induces notable adverse effects on the structure and function of the testes. edlists.org Histopathological examinations following DPP exposure reveal significant damage to the seminiferous tubules, including rarefaction and vacuolization of Sertoli cells. edlists.org Additionally, necrosis of germ cells and the premature shedding of spermatocytes and spermatids into the tubular lumen are observed. edlists.org These morphological changes are indicative of severe testicular injury. Studies suggest that the initial injury site for phthalate esters is the Sertoli cell, with subsequent loss of germ cells occurring as a consequence of this primary damage. researchgate.net
Leydig Cell Function and Testosterone (B1683101) Production
Leydig cells are responsible for producing testosterone, the primary male sex hormone. frontiersin.orgnih.gov While many phthalate metabolites are known to suppress testosterone synthesis, the direct effect of this compound (MPP) on Leydig cells appears limited in some experimental models. frontiersin.orgnih.gov In vitro studies have shown that MPP did not affect testosterone secretion from isolated Leydig cells, and no changes in Leydig cell morphology were observed. edlists.org This suggests that the testicular toxicity of the parent compound, DPP, may not be primarily mediated through the action of MPP on Leydig cell function. edlists.org However, other research indicates that DPP exposure in vivo can affect microsomal enzymes involved in the steroid synthesis pathway. edlists.org Phthalates as a class are known to disrupt steroidogenesis by downregulating the expression of key genes and proteins. frontiersin.orgmdpi.com
Impacts on Sperm Quality and Fertility Outcomes
Exposure to certain phthalates has been associated with diminished sperm quality and adverse fertility outcomes. cbs8.commdpi.com The disruption of spermatogenesis and testicular function can lead to reduced sperm concentration, decreased motility, and an increase in the percentage of sperm with abnormal morphology. mdpi.comharvard.edu Exposure to phthalates can also induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in spermatozoa. frontiersin.orgmdpi.com While extensive data links phthalates like Di-n-butyl phthalate (DBP) to decreased sperm counts and reduced fertility indices in multigenerational studies, specific data focusing solely on this compound's impact on these ultimate fertility outcomes requires further investigation. oup.com
Testicular Dysgenesis Syndrome (TDS) and this compound Exposure
Testicular Dysgenesis Syndrome (TDS) is a spectrum of male reproductive disorders, including hypospadias, cryptorchidism (undescended testes), poor semen quality, and an increased risk of testicular cancer. nih.govmdpi.comceon.rs This syndrome is thought to originate from impaired androgen production and action during fetal development, specifically due to the dysfunction of fetal Leydig and Sertoli cells. frontiersin.orgnih.govplos.org There is a clear structure-activity relationship for phthalates, with those having ester side chains of three to nine carbons being most active in inhibiting fetal testosterone production. frontiersin.org As a five-carbon chain phthalate, Di-n-pentyl phthalate (and by extension, its metabolite MPP) falls within this active range, linking its exposure to the underlying causes of TDS. frontiersin.orgoup.com
Table 1: Summary of Male Reproductive Toxicity Findings for this compound (MPP) and its Parent Compound (DPP)
| Affected Area | Specific Effect | Compound Studied | Reference(s) |
|---|---|---|---|
| Testicular Morphology | Rarefaction and vacuolization of Sertoli cells, necrosis of germ cells, shedding of spermatocytes. | DPP | edlists.org |
| Sertoli Cell Function | Disruption of morphology and function, leading to germ cell apoptosis. | DPP | edlists.org |
| Inhibition of FSH-stimulated cAMP accumulation. | MPP | oup.com | |
| Spermatogenesis | Disruption of early stages of spermatogenesis. | DPP | edlists.org |
| Leydig Cell Function | No direct effect on testosterone secretion in some in-vitro models. | MPP | edlists.org |
| Affects microsomal enzymes involved in steroid synthesis. | DPP | edlists.org | |
| Testicular Dysgenesis Syndrome (TDS) | Implicated as a potential contributor due to its chemical structure and disruption of fetal testicular cell function. | DPP/MPP | frontiersin.orgoup.com |
Female Reproductive System Toxicity
While the male reproductive system is often considered more sensitive to phthalates, exposure can also have significant effects on female reproduction. cbs8.com Phthalates are known endocrine disruptors that can interfere with female hormonal balance, folliculogenesis, and ovulation. nih.govresearchgate.net Exposure has been linked to altered menstrual cycles and can impact oocyte quality. nih.govscispace.com However, the effects can vary significantly between different phthalate compounds. scispace.com In the context of this compound specifically, in vitro studies on granulosa cells, which are critical for follicle development and estradiol (B170435) production, found that this compound had no effect on estradiol production. scispace.com This is in contrast to other phthalate monoesters, such as Mono-(2-ethylhexyl) phthalate (MEHP), which significantly suppress estradiol synthesis in similar models. researchgate.netscispace.com This suggests that while some phthalates are potent ovarian toxicants, the specific impact of this compound on the female reproductive system may be less pronounced in certain pathways.
Developmental Toxicity and Transgenerational Effects
Exposure to phthalates during critical developmental windows, particularly in utero and during the perinatal period, is a significant concern for developmental and reproductive health in offspring. pagepressjournals.orgmdpi.com
Prenatal and perinatal exposure to phthalates can lead to a range of adverse health outcomes in children. pagepressjournals.orgmdpi.com Phthalates are known endocrine disruptors that can interfere with normal hormone signaling during these sensitive periods, potentially leading to long-lasting consequences. pagepressjournals.org In utero exposure has been associated with epigenetic modifications in genes related to anti-androgenic effects, spermatogenesis, and cell proliferation. mdpi.com These exposures have also been linked to an increased risk of various health issues later in life. pagepressjournals.orgnih.gov Animal studies have shown that prenatal phthalate exposure can result in fetal death and malformations. pagepressjournals.org Furthermore, exposure during the prenatal and early postnatal periods is suspected to negatively affect neurodevelopment. frontiersin.org
A significant body of research has focused on the impact of in utero phthalate exposure on the development of the male reproductive tract. frontiersin.orgoup.com Certain phthalates are known to have anti-androgenic properties, meaning they can interfere with the action of androgens like testosterone, which are crucial for male sexual differentiation. frontiersin.orgoup.com This disruption can lead to a condition known as "phthalate syndrome" in male rats, characterized by a collection of reproductive tract malformations, including hypospadias (an abnormal positioning of the urethral opening), cryptorchidism (undescended testes), and a shortened anogenital distance. mdpi.comnih.govksdb.orgcbs8.com These effects are primarily caused by the phthalates' ability to suppress fetal testicular testosterone production. mdpi.comoup.com While some phthalates like dimethyl phthalate and diethyl phthalate have not shown adverse effects on male reproductive development in studies, others, including metabolites of DBP and DEHP, are potent disruptors. oup.com The effects of this compound in this context are part of the broader concern over phthalate-induced reproductive toxicity. oup.com
Potential for Transgenerational Epigenetic Modifications
The concept of epigenetic transgenerational inheritance involves the germline-mediated transmission of epigenetic information across generations without direct environmental exposure. wsu.edu Environmental factors, including endocrine-disrupting chemicals (EDCs) like phthalates, can alter the epigenetic programming of the germline (e.g., DNA methylation, histone modifications), potentially leading to phenotypic variations and disease susceptibility in subsequent, unexposed generations. wsu.edunih.gov
While the transgenerational effects of specific phthalates like vinclozolin (B1683831) and di-(2-ethylhexyl) phthalate (DEHP) have been investigated, demonstrating the inheritance of abnormalities in behavior and reproductive health, specific research into the potential for this compound (MPP) or its parent compound Di-n-pentyl phthalate (DPP) to induce such transgenerational epigenetic modifications is not extensively documented in the reviewed literature. nih.govjelsciences.com Studies have shown that exposure to certain phthalates is associated with epigenetic alterations in primordial germ cells, which could form the basis for transgenerational effects. nih.gov However, direct evidence linking MPP to inherited epigenetic marks across multiple generations (F2, F3, etc.) remains an area requiring further investigation.
General studies on EDCs suggest that exposures during critical windows of development, such as fetal gonadal sex determination, can reprogram the germline epigenome, leading to a transgenerational inheritance of disease. wsu.edu Given that DPP is a potent reproductive toxicant, the possibility that it could operate through such epigenetic mechanisms cannot be ruled out, though specific experimental evidence is needed. epa.gov
Mechanisms of Reproductive and Developmental Toxicity
The reproductive toxicity of this compound (MPP), the active metabolite of Di-n-pentyl phthalate (DPP), is underpinned by several interconnected mechanisms. These include direct interactions with key testicular cells, the induction of cellular stress and programmed cell death, and the disruption of hormonal signaling pathways.
MPP and its parent compound DPP exert direct toxic effects on the primary cells of the testis, namely Sertoli and Leydig cells, disrupting the intricate cell-cell interactions necessary for normal testicular function.
Effects on Sertoli Cells: The Sertoli cell is considered a primary target of DPP/MPP toxicity. researchgate.net Early morphological changes observed following DPP exposure point to initial Sertoli cell injury, which then leads to the subsequent loss of germ cells. researchgate.netresearchgate.net In vitro studies using co-cultures of Sertoli and germ cells have replicated this effect, showing that active phthalate monoesters, including MPP, can induce germ cell detachment, mimicking the in vivo toxicity. researchgate.net
One of the key molecular interactions identified is the effect on the Follicle-Stimulating Hormone (FSH) receptor. MPP has been shown to inhibit FSH-stimulated cyclic AMP (cAMP) accumulation in cultured Sertoli cells. oup.com This inhibition is a characteristic shared with other toxic phthalate monoesters. Furthermore, MPP was found to reduce FSH binding to Sertoli cell membranes, which is a likely contributor to its testicular toxicity. oup.com This effect on FSH signaling disrupts the metabolic support that Sertoli cells provide to developing germ cells.
Effects on Leydig Cells and Gene Expression: DPP exposure has been shown to downregulate the expression of genes crucial for steroid synthesis, regulation, and transport in fetal Leydig cells. edlists.org Although some in vitro studies on isolated Leydig cells did not find an effect of MPP on testosterone production, in vivo exposure to DPP leads to significant disruption of fetal testicular endocrine function. edlists.org This includes the downregulation of genes involved in cholesterol transport and steroidogenesis, which ultimately suppresses testosterone production. edlists.org
The table below summarizes key genes affected by DPP exposure in the fetal testis, highlighting the molecular disruption of Leydig and Sertoli cell function.
| Gene | Function | Effect of DPP Exposure | Reference |
| StAR (Steroidogenic acute regulatory protein) | Mediates cholesterol transport into mitochondria, the rate-limiting step in steroidogenesis. | Downregulation | nih.gov |
| Cyp11a (Cytochrome P450 side-chain cleavage) | Converts cholesterol to pregnenolone (B344588). | Downregulation | nih.gov |
| Insl3 (Insulin-like factor 3) | Hormone produced by Leydig cells, crucial for testicular descent. | Downregulation | nih.gov |
| α inhibin | Hormone produced by Sertoli and Leydig cells, involved in feedback regulation of FSH. | Downregulation | plos.org |
These direct interactions disrupt the fundamental processes of spermatogenesis and steroidogenesis, contributing significantly to the reproductive toxicity profile of MPP.
Phthalate-induced reproductive toxicity is frequently associated with the induction of oxidative stress and apoptosis (programmed cell death) in testicular cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage. mdpi.com
Exposure to DPP has been linked to inflammatory changes in the rat testis. nih.gov Studies on other phthalates like Di-n-butyl phthalate (DBP) have shown that they can induce oxidative stress, and it is suspected that ROS may be involved in the testicular atrophy seen after exposure. tandfonline.comresearchgate.net While direct studies measuring ROS production specifically from MPP exposure are limited in the reviewed literature, the broader evidence for phthalates suggests this is a likely mechanism. For instance, the metabolite of DEHP, MEHP, has been shown to induce oxidative stress injury and promote apoptosis in immature mouse Leydig (TM3) and Sertoli (TM4) cells. oup.com
Phthalates are known to trigger apoptosis in both germ cells and the somatic cells that support them. mdpi.com Studies on MEHP have demonstrated the induction of apoptosis in spermatogenic cells and Sertoli cells. researchgate.netresearchgate.net The detachment of germ cells from the seminiferous epithelium is a hallmark of phthalate toxicity, and this process is closely linked to apoptotic signaling. researchgate.net Phthalate exposure can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals, tipping the balance towards cell death and contributing to the observed testicular atrophy and impaired spermatogenesis. mdpi.com A mixture of phthalates including DPP was found to promote reactive oxygen species generation and apoptosis in male germ cells. frontiersin.org
The primary mechanism behind the reproductive developmental toxicity of this compound is its anti-androgenic activity, which stems from the disruption of fetal testicular testosterone synthesis rather than direct interaction with the androgen receptor. nih.govoup.com
Anti-androgenic Activity: In utero exposure to DPP during the critical window of sexual differentiation leads to a range of male reproductive malformations, which are characteristic of an anti-androgenic mode of action. edlists.org These effects are a direct consequence of suppressed testosterone levels in the fetus. nih.gov Studies have demonstrated that DPP is a potent inhibitor of fetal testosterone production. edlists.orgnih.gov
The mechanism for this inhibition involves multiple points in the steroidogenesis pathway. Research has shown that DPP exposure reduces the activity of key enzymes in Leydig cells responsible for testosterone synthesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) in both rat and human testicular tissue. edlists.org Furthermore, as noted previously, DPP downregulates the expression of genes essential for the process, including StAR and Cyp11a. edlists.orgnih.gov This collective evidence confirms that MPP, as the active metabolite of DPP, functions as a potent anti-androgen by targeting the machinery of testosterone biosynthesis.
The table below details the inhibitory effects of DPP on key steroidogenic enzymes.
| Enzyme | Function in Steroidogenesis | Effect of DPP Exposure | Reference |
| 3β-HSD | Catalyzes the conversion of pregnenolone to progesterone. | Reduced Activity | edlists.org |
| 17β-HSD3 | Catalyzes the conversion of androstenedione (B190577) to testosterone. | Reduced Activity | edlists.org |
Estrogenic Activity: In contrast to its potent anti-androgenic effects, this compound does not appear to be a significant estrogenic agent. In vitro studies investigating the effect of various phthalate monoesters on estradiol production by rat granulosa cells found that MPP had no effect. scispace.com This is in contrast to MEHP, which did decrease estradiol production. scispace.com General assessments classify MPP as having anti-estrogen properties. nih.govebi.ac.uk Phthalates are generally not considered to act via the estrogen receptor to exert their primary toxic effects. scispace.com
Biomonitoring Data and Population Levels
Biomonitoring studies measure the levels of chemicals or their metabolites in human tissues or fluids, such as urine, blood, or breast milk, to assess exposure.
Human Exposure to Monopentyl Phthalate
1 Urinary Metabolite Concentrations as Biomarkers of Exposure
Urine is the preferred matrix for biomonitoring phthalate (B1215562) exposure because phthalates are rapidly metabolized and their monoester metabolites are excreted in urine. nih.govmdpi.com Measuring these metabolites provides a reliable indication of recent exposure. epa.gov
Widespread Exposure: Numerous biomonitoring studies across the globe have demonstrated that exposure to phthalates is widespread among the general population. nih.govmdpi.com Metabolites of common phthalates like DEHP, DBP, and DEP are frequently detected in the urine of both adults and children. nih.govmdpi.com
Population-Level Data: Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the German Environmental Survey (GerES) in Germany, provide valuable data on population-level exposure trends. d-nb.infoepa.govepa.gov
For example, the NHANES data has shown changes in exposure over time, with a decline in exposure to some phthalates like DEHP and an increase in others. mdpi.comepa.gov Data from a German study showed that geometric mean concentrations for metabolites of various phthalates were consistently higher in younger children compared to adolescents. d-nb.info
The table below presents data from a study in Germany, showing the geometric mean (GM) concentrations of various phthalate metabolites in urine.
| Phthalate Metabolite | Geometric Mean (GM) in μg/L |
| MiBP (DiBP metabolite) | 26.1 |
| MEP (DEP metabolite) | 25.8 |
| MnBP (DnBP metabolite) | 20.9 |
| cx-MEPP (DEHP metabolite) | 11.9 |
| OH-MiNP (DiNP metabolite) | 6.9 |
| MMP (DMP metabolite) | 6.4 |
| MBzP (BBzP metabolite) | 3.1 |
| OH-MiDP (DiDP metabolite) | 1.5 |
| Data from the German Environmental Survey for Children and Adolescents (GerES V). d-nb.info |
The following table shows median concentrations of select phthalate metabolites from a study of an adult population in northern Bavaria, Germany.
| Phthalate Metabolite | Median Concentration in μg/L |
| MBP | 181 |
| MEP | 90.2 |
| MEHHP (DEHP metabolite) | 46.8 |
| MEOHP (DEHP metabolite) | 36.5 |
| MEHP | 4.5 |
| Data from a study in northern Bavaria, Germany. mdpi.com |
Age and Sex-Based Differences in Exposure Profiles
Significant differences in exposure to phthalates, including the metabolic precursors to monopentyl phthalate (MnBP), have been observed across various age groups and between sexes. These variations are often attributed to differences in behavior, physiology, and the use of personal care products.
Studies have consistently shown that children tend to have higher exposure levels to several phthalates compared to adults. plos.orgebi.ac.uk For instance, one study found that minors (aged 7 to under 18) and elders (65 years and older) in Taiwan had higher exposure levels to the parent compounds of MnBP, such as di-n-butyl phthalate (DnBP). plos.org Specifically, urinary levels of MnBP were significantly higher in minors than in adults. plos.org Another study in Chinese children noted that concentrations of monobutyl phthalate (MBP), a closely related isomer, were significantly higher in girls than boys in the 8-10 year age group. plos.orgnih.gov However, in the 11-13 year age group, boys had significantly higher concentrations of MBP. plos.orgnih.gov This suggests that exposure patterns can shift during pubertal development. plos.orgnih.gov
With respect to sex-based differences in adults, women often exhibit higher exposure levels to certain phthalates. A Taiwanese study reported that women (18 years and older) had significantly higher urinary levels of MnBP than men of the same age group. plos.org This disparity is often linked to the higher use of personal care products and cosmetics by women, which can be a significant source of phthalate exposure. plos.org
Conversely, some studies have found no significant differences in phthalate metabolite concentrations between sexes in certain age groups. For example, one study on Taiwanese children found no gender difference in MnBP levels among minors. plos.org Similarly, a study on bottlenose dolphins, while not directly applicable to humans, interestingly found no significant difference in the urinary concentrations of mono(2-ethylhexyl) phthalate (MEHP) and monoethyl phthalate (MEP) between males and females or between different age classes. noaa.gov
These findings highlight the complex interplay of age, sex, and lifestyle factors in determining an individual's exposure profile to the precursors of this compound.
Exposure in Vulnerable Populations (e.g., children, pregnant women)
Vulnerable populations, particularly pregnant women and children, are of special concern regarding phthalate exposure due to the potential for developmental and reproductive effects. The intensive use of plastics and other consumer products increases the likelihood of exposure in these groups. nih.gov
Pregnant Women: Pregnant women are ubiquitously exposed to phthalates. chemtrust.org This exposure is a concern because phthalate metabolites can cross the placenta, leading to in-utero exposure of the developing fetus. aifa.gov.it Studies have detected metabolites of DnBP, the parent compound of MnBP, in the amniotic fluid of pregnant women. aifa.gov.it Research has linked prenatal exposure to certain phthalates with adverse developmental outcomes in their children. chemtrust.orgillinois.eduechochildren.org For example, a study found an association between prenatal maternal urinary MnBP levels and an increased risk of total behavioral problems, anxiety, and sleep problems in their children aged 1.5 to 3 years. mdpi.com
Children: Children are considered a highly exposed population group. ebi.ac.uknih.gov Their exposure can occur through various routes, including diet, indoor air, dust, and contact with plastic toys and other consumer products. Total urinary phthalate metabolite concentrations have been found to be higher in 2- and 5-year-olds than in pregnant women. nih.gov A study in Taiwan found that urinary levels of MnBP in children were correlated with total behavioral problems and internalizing problems. mdpi.com Another study noted that children might have higher exposure levels to certain phthalates than adults. plos.org High exposure to dibutyl phthalate isomers has been associated with earlier age at pubarche in boys. oup.com
The table below summarizes findings on phthalate metabolite concentrations in vulnerable populations from a study in central Taiwan.
| Population Group | Total Phthalate Metabolite Concentration (Geometric Mean, μg/L) |
| Pregnant Women | 205.2 |
| 2-year-olds | 398.6 |
| 5-year-olds | 333.7 |
| Cord Blood | 37.45 |
| Breast Milk | 14.90 |
Data from a study on phthalate exposure in pregnant women and their children in central Taiwan. nih.gov
These findings underscore the heightened exposure of children and the critical window of vulnerability during pregnancy, emphasizing the need for continued monitoring and research in these populations.
Pharmacokinetics and Metabolism in Humans
The disposition of a chemical within the body, encompassing its absorption, distribution, biotransformation, and elimination, is crucial for understanding its potential effects. mhmedical.com
Absorption, Distribution, and Excretion of this compound
Phthalate esters are generally well-absorbed from the gastrointestinal tract after oral ingestion. nih.gov They can also be absorbed through the skin and via inhalation. mdpi.comunil.ch Once absorbed, phthalates are widely distributed throughout the body, with the liver being a primary initial site of accumulation. nih.gov
Following exposure, phthalate diesters are rapidly metabolized and their metabolites are excreted from the body, primarily in the urine. aifa.gov.itnih.govfrontiersin.org Studies in humans have shown that around 90% of an administered dose of DBP is excreted in the urine as metabolites within 24 hours. aifa.gov.it The clearance of phthalates from the body is generally rapid, which limits their potential for long-term accumulation. nih.gov Metabolites of phthalates have been detected in various human biological matrices, including urine, blood, breast milk, saliva, and semen. mdpi.com
Biotransformation Pathways of Phthalate Diesters to Monoesters
The initial and most critical step in the metabolism of phthalate diesters is their hydrolysis to the corresponding monoester. nih.govunil.chbcerp.orgd-nb.info This biotransformation is primarily carried out by esterases and lipases present in the gut and other tissues. bcerp.orgresearchgate.net For example, di-n-butyl phthalate (DnBP) is hydrolyzed to form mono-n-butyl phthalate (MnBP). d-nb.info
This enzymatic hydrolysis of the diester to the monoester is a common metabolic pathway for phthalates in mammals. d-nb.infonih.gov In fact, it is the monoester metabolites, rather than the parent diesters, that are often considered to be the biologically active molecules responsible for many of the observed toxic effects. nih.gov
Following the initial hydrolysis, the resulting monoesters can undergo further metabolic transformations. For phthalates with longer alkyl chains, the monoester can be further oxidized through phase I metabolism, often involving cytochrome P450 enzymes. researchgate.netnih.gov These oxidative metabolites, along with the primary monoesters, can then undergo phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates their excretion in the urine. researchgate.netnih.gov
The general metabolic pathway can be summarized as: Phthalate Diester → Phthalate Monoester → Oxidative Metabolites → Glucuronide Conjugates → Urinary Excretion
Half-Lives of this compound and Other Metabolites
Phthalates and their metabolites are characterized by relatively short biological half-lives, typically on the order of hours. researchgate.netresearchgate.netnih.gov This rapid metabolism and excretion mean that urinary metabolite levels reflect recent, rather than long-term, exposure. researchgate.netnih.gov
The half-life can vary depending on the specific phthalate. For many phthalate metabolites, the half-life is estimated to be around 12 hours. researchgate.netnih.gov Some studies have reported even shorter half-lives, with one suggesting a half-life of less than 5 hours for urinary phthalates. researchgate.net A study that administered a single oral dose of deuterium-labeled mono-n-butyl phthalate (D4-MnBP) to male volunteers estimated the elimination half-life of D4-MnBP to be 1.9 ± 0.5 hours. nih.gov Another study investigating dermal absorption found the elimination half-life of monoethyl phthalate (MEP) to be about eight hours. unil.ch
Despite these short half-lives, the high detection rates of phthalate metabolites in the general population suggest that human exposure is widespread and continuous. researchgate.net
Cumulative Exposure and Mixture Effects
Humans are not exposed to single phthalates in isolation but rather to a complex mixture of various phthalates and other environmental chemicals from multiple sources. nih.goveuropa.eu This reality necessitates the consideration of cumulative exposure and the potential for mixture effects.
Cumulative risk assessment (CRA) is an approach used to evaluate the combined risk from exposure to multiple chemicals that may act through a common mechanism of toxicity. nih.govcanada.ca For phthalates, which can exhibit anti-androgenic effects, this approach is particularly relevant. The Hazard Index (HI) is a common tool used in CRA, where the exposures to individual chemicals are summed up after being scaled by their relative potencies. canada.ca
Several studies have highlighted the importance of assessing the cumulative risk of phthalates. An assessment by the U.S. Consumer Product Safety Commission's Chronic Hazard Advisory Panel (CHAP) found that a significant portion of pregnant women and infants may have a Hazard Index exceeding a level of concern, indicating potential risk from cumulative phthalate exposure. canada.ca Similarly, a cumulative risk assessment in the Belgian population reported that 25% of children had a Hazard Index greater than 1.0, primarily driven by exposure to DEHP, DiBP, and DBP. nih.gov
Research on defined chemical mixtures has shown that phthalates can act in a dose-additive manner, meaning their combined effect is the sum of their individual effects based on their potencies. nih.gov This has been observed for mixtures of different phthalates and even for mixtures of phthalates with other anti-androgenic chemicals, such as certain pesticides. nih.gov The concept of dose addition is a cornerstone of many cumulative risk assessment approaches. canada.ca
The co-exposure to multiple chemicals can lead to effects that are not apparent when studying each chemical individually. mdpi.com For example, studies have shown that mixtures of chemicals that target the same cellular receptor can produce significant effects even when each chemical is present at a low concentration. mdpi.com This underscores the importance of moving beyond single-chemical risk assessments to more accurately reflect real-world exposure scenarios and protect public health. nih.goveuropa.eu
Co-exposure with Other Phthalates and Endocrine Disruptors
Human biomonitoring studies are a primary tool for understanding real-world exposure scenarios, systematically revealing internal exposure to chemicals from all possible routes. researchgate.net These studies consistently detect metabolites of multiple phthalates in human samples like urine, blood, and breast milk, confirming that simultaneous exposure is the norm, not the exception. nih.govdiva-portal.org
For instance, a European human biomonitoring initiative (HBM4EU) found that in addition to metabolites of DnPP, the vast majority of children and teenagers tested also had detectable levels of metabolites from Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DnBP), Diisobutyl phthalate (DiBP), and Diethyl phthalate (DEP). hbm4eu.eu This indicates a continuous and widespread internal exposure to a mixture of phthalates. hbm4eu.eu
Beyond other phthalates, the exposure extends to a wider range of EDCs. A study on follicular fluid in women undergoing assisted reproductive technologies found co-exposure to phthalates, bisphenols (like Bisphenol A), parabens, and polycyclic aromatic hydrocarbons (PAHs). epa.gov The presence of these varied chemical classes complicates the assessment of health risks, as they can interact within the body.
The following table, derived from human biomonitoring data, illustrates the common co-exposure profile of various phthalates in the European population.
Table 1: Detection Frequency of Phthalate Metabolites in European Children and Teenagers (HBM4EU Study)
| Phthalate Parent Compound | Detection Frequency | Population Group |
|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | > 99% | Children & Teenagers |
| Di-n-butyl phthalate (DnBP) | > 99% | Children & Teenagers |
| Diisobutyl phthalate (DiBP) | > 99% | Children & Teenagers |
| Diethyl phthalate (DEP) | > 99% | Children & Teenagers |
| Other Phthalates* | > 89% | Children & Teenagers |
*This category includes Butyl benzyl (B1604629) phthalate (BBP), Diisononyl phthalate (DiNP), and Diisodecyl phthalate (DIDP), among others. hbm4eu.eu
Assessment of Combined Toxic Effects of Phthalate Mixtures
Given that exposure occurs to mixtures, assessing the health risk of a single chemical in isolation is insufficient. epa.gov Regulatory and scientific bodies increasingly focus on the cumulative effects of chemical mixtures. The primary concern is that chemicals with similar mechanisms of toxicity can act together to produce an adverse effect, even if each chemical is present at a level too low to cause harm on its own. epa.govnih.gov This is often assessed using a dose-addition model, where the toxic contributions of individual substances are summed up. srce.hr
Several phthalates, including DnPP, are known to have anti-androgenic effects, meaning they can interfere with the male reproductive system's development. epa.govnih.gov Studies on mixtures containing DnPP or its isomers have demonstrated that these combined exposures can lead to significant toxicological outcomes.
A study investigating the toxicity of Di-n-butyl phthalate (DBP) and Di-iso-pentyl phthalate (DiPeP, an isomer of DnPP) in zebrafish found that the mixture of the two was more toxic than either compound alone, causing mortality and developmental malformations at lower concentrations. scielo.brnih.gov This suggests an interactive, possibly synergistic, effect. scielo.brnih.gov Another study examined a mixture of nine anti-androgenic phthalates, including DnPP, and concluded that they likely act in an additive manner to reduce fetal testicular testosterone (B1683101) production. srce.hr
The Hazard Index (HI) is a common tool used in cumulative risk assessment. It is calculated by summing the ratios of the exposure level of each chemical in a mixture to its own health-based guidance value (e.g., Tolerable Daily Intake). An HI value above 1 suggests a potential health risk. researchgate.net A mixture risk assessment of five reprotoxic phthalates (DEHP, DiBP, DnBP, BBzP, DiNP) revealed that approximately 17% of European children and adolescents are at risk from the combined exposure. hbm4eu.eu
Table 2: Research Findings on the Combined Toxic Effects of Phthalate Mixtures Including DnPP or its Isomers
| Study Focus | Chemical Mixture | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Developmental Toxicity | Di-n-butyl phthalate (DBP) + Di-iso-pentyl phthalate (DiPeP) | Zebrafish Embryos | The mixture was more toxic than the individual phthalates, causing mortality at lower concentrations (EC50 of 0.005 mg/L for the mix vs. 0.017 mg/L for DBP and 0.029 mg/L for DiPeP). | scielo.brnih.gov |
| Prenatal Toxicity | 40% Di-n-pentyl phthalate (DnPP) + 60% Di-iso-pentyl phthalate (DIPP) | Rats | A dose of 1,000 mg/kg/day resulted in 100% post-implantation loss, demonstrating significant fetal toxicity. | baua.de |
| Anti-Androgenic Effects | Mixture of 9 phthalates including DnPP, DBP, DEHP, and DiBP | Fetal Rat Testis Explants | The phthalates acted in an additive manner to reduce testicular testosterone production. | srce.hr |
These findings underscore the importance of considering the entire chemical "cocktail" to which humans are exposed. The U.S. Environmental Protection Agency (EPA) has specifically noted concern for the cumulative effects of phthalate mixtures and has an action plan that includes DnPP among other phthalates. epa.govepa.gov
Environmental Fate and Ecotoxicology of Monopentyl Phthalate
Occurrence and Distribution in Environmental Compartments
Presence in Aquatic Environments (e.g., fresh water, seawater, wastewater)
Monopentyl phthalate (B1215562) is frequently detected in a range of aquatic environments, stemming from the widespread use and subsequent leaching of parent phthalate compounds from consumer and industrial products. nih.gov Wastewater treatment plants (WWTPs) are identified as significant point sources, discharging effluents containing MnP and other phthalate metabolites into rivers and coastal waters. nih.govfrontiersin.org
The degradation of parent di-alkyl phthalate esters (DPEs) in the environment leads to the formation of mono-alkyl phthalate esters (MPEs) like MnP. core.ac.uk This transformation can occur through microbial processes in soil and sediment and also via metabolic processes within organisms. core.ac.uk While the parent compounds are more commonly monitored, the presence of their monoester metabolites is a key indicator of environmental processing of these plasticizers.
Studies have documented the concentrations of MnP in various water bodies. For instance, monitoring of river water has confirmed its presence, with one study detecting MnP through solid-phase extraction and GC/MS determination. core.ac.uk The concentrations can vary widely depending on the proximity to pollution sources and the level of wastewater treatment.
Table 1: Concentration of Selected Phthalates in Various Water Environments
| Phthalate | Water Type | Location/Study | Concentration Range |
|---|---|---|---|
| DEHP | WWTP Effluent | Poland | Up to 15 µg/L mdpi.com |
| DMP | WWTP Effluent | Poland | Up to 7.7 µg/L mdpi.com |
| DEP | WWTP Effluent | Poland | Up to 2.2 µg/L mdpi.com |
| DEHP | Landfill Leachate | Lithuania | Up to 7.2 µg/L mdpi.com |
| PAEs (Total) | Wastewater | Vietnam | 20,700–405,000 ng/L researchgate.net |
| PAEs (Total) | Lake Water | Vietnam | 19,600–127,000 ng/L researchgate.net |
Detection in Soil, Sediment, and Sludge
Soil, sediment, and sewage sludge often act as sinks for phthalates and their metabolites due to their hydrophobic nature. nih.gov Monopentyl phthalate has been identified in these solid matrices, indicating its partitioning from water and accumulation over time. The primary source of these contaminants in terrestrial environments is often the application of sewage sludge as fertilizer. nih.govecetoc.org
The biodegradation of parent phthalates in soil and sediment is a key pathway for the formation of MnP. core.ac.uk Microbial communities in these environments cleave one of the ester bonds of di-alkyl phthalates, releasing the monoester metabolite. core.ac.uk For example, studies on river sediments in Taiwan have confirmed the occurrence and microbial degradation of various phthalate esters. core.ac.uk
Concentrations of phthalates in sludge can be significant. One review highlighted that the main elimination route for sorptive chemicals like phthalates from a sewage treatment plant is via adsorption to the sludge. ecetoc.org This leads to an accumulation of these compounds, which can then be introduced into agricultural soils. ecetoc.org
Table 2: Detection of Phthalates in Solid Environmental Matrices
| Matrix | Phthalate/Metabolite | Finding | Reference |
|---|---|---|---|
| Sewage Sludge | DEHP | Identified as a potential concern for groundwater contamination upon sludge application. | ecetoc.org |
| Sediment | MPEs (general) | Formed through microbial processes; can be quickly degraded. | core.ac.uksfu.ca |
| Soil | PAEs (general) | Can be introduced via sludge application; degradation is assumed to be slow for adsorbed fractions. | ecetoc.orgmdpi.com |
| Marine Sediment | MnBP (a related MPE) | Highest MPE concentration (200 ppb) observed in mussels, indicating transfer to biota. | core.ac.uk |
Atmospheric Presence and Transport
The presence of phthalates in the atmosphere is well-documented, with both gas-phase compounds and those adsorbed to particulate matter being detected. shu.edu.cnepa.gov While direct measurements of atmospheric this compound are less common, its presence can be inferred from the atmospheric transport and degradation of its parent compounds. Phthalates can be released into the atmosphere from various sources, including emissions from plastic products and industrial facilities. shu.edu.cnnih.gov
Once airborne, phthalates can undergo long-range atmospheric transport, leading to their deposition in remote ecosystems. nih.goveuropa.eu The amount of a given phthalate in the gas phase versus adsorbed onto particles is influenced by temperature, with higher temperatures favoring the gas phase. researchgate.net Photochemical reactions with atmospheric radicals, such as hydroxyl radicals (•OH), can degrade parent phthalates, potentially forming metabolites in the atmosphere. shu.edu.cn Ultimately, these compounds are removed from the atmosphere via wet and dry deposition, contributing to contamination in soil and aquatic systems. nih.gov
Environmental Transformation and Degradation Pathways
Biotic Degradation by Microorganisms
The primary route for the removal of this compound from the environment is through biotic degradation by microorganisms. researchgate.netd-nb.info This process is considered significantly faster and more effective than abiotic degradation pathways. d-nb.info A wide variety of bacteria found in soil, sediment, and water are capable of metabolizing phthalates. sfu.canih.gov
The microbial degradation of phthalate esters like DnPP is typically initiated by the hydrolysis of one of the ester bonds, a reaction catalyzed by esterase or lipase (B570770) enzymes. d-nb.infofrontiersin.org This first step yields this compound and the corresponding alcohol (pentanol). d-nb.inforesearchgate.net Subsequently, MnP is further hydrolyzed to phthalic acid. researchgate.netnih.gov Phthalic acid is a key intermediate that is then channeled into central metabolic pathways. nih.govnih.gov Under aerobic conditions, dioxygenase enzymes introduce hydroxyl groups to the aromatic ring of phthalic acid, leading to the formation of protocatechuate, which is then cleaved and further metabolized to simple molecules like CO2 and water. nih.govresearchgate.netnih.gov
Several bacterial strains have been identified that can degrade monoalkyl phthalates. For example, an enzyme purified from Micrococcus sp. strain YGJ1 was shown to hydrolyze medium-chain monoalkyl phthalates, including this compound. d-nb.infonih.gov Similarly, a hydrolase from a Gordonia sp. effectively hydrolyzed various monophthalate esters. nih.gov
Abiotic Processes (e.g., hydrolysis, photodecomposition)
While microbial action is the dominant degradation pathway, abiotic processes can also contribute to the transformation of this compound in the environment. researchgate.netd-nb.info These processes include chemical hydrolysis and photodecomposition.
Chemical hydrolysis of the ester bond can occur without microbial intervention, but it is generally a slow process under typical environmental pH conditions. nih.govd-nb.info The rate of hydrolysis is influenced by pH, with faster degradation occurring in highly acidic or alkaline conditions, which are not common in most natural environments. nih.gov
Photodecomposition, or photolysis, involves the breakdown of chemicals by sunlight. nih.gov Direct photolysis of phthalates by UV light is generally slow. d-nb.info However, the process can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2) or naturally occurring substances such as humic acids in the water. d-nb.infofrontiersin.org These substances can generate highly reactive species like hydroxyl radicals when exposed to UV light, which then attack the phthalate molecule. frontiersin.org Studies on related phthalates show that photodegradation can proceed through pathways involving hydroxylation and cleavage of the ester side chain, eventually leading to the formation of phthalic acid and other byproducts. frontiersin.orgmdpi.com
Ecotoxicological Effects
The toxicological impact of this compound on ecosystems is an area of concern, particularly regarding its effects on aquatic life and its potential to disrupt endocrine systems.
Phthalate esters, as a class, are known to be toxic to a range of aquatic organisms. frontiersin.org The toxicity is generally determined by the median lethal concentration (LC50), which is the concentration of a chemical that is lethal to 50% of a test population over a specific duration. Phthalate monoesters are also recognized as being toxic to aquatic animals, though their toxicity may be weaker than their corresponding parent compounds. nih.gov
While extensive toxicity data exists for parent phthalates like Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP), specific LC50 values for this compound are not as commonly reported in scientific literature. The available data for parent compounds, however, demonstrate the potential for this chemical class to harm aquatic life. frontiersin.org
Acute Toxicity of Selected Parent Phthalates to Aquatic Organisms
| Compound | Organism | Exposure Duration (hours) | LC50 / EC50 (mg/L) |
| Diethyl Phthalate (DEP) | Common Carp | 96 | 34.8–53 frontiersin.org |
| Di-n-butyl Phthalate (DBP) | Common Carp | 96 | 16.30–35 frontiersin.org |
| Di-n-butyl Phthalate (DBP) | Juvenile Triangular Bream | 96 | 2.08 frontiersin.org |
| Di(2-ethylhexyl) phthalate (DEHP) | Juvenile Triangular Bream | 96 | 5.41 frontiersin.org |
Phthalates can also affect terrestrial ecosystems. nih.govresearchgate.net Soil can become contaminated with phthalates through various means, including the application of sewage sludge, leakage from agricultural machinery, or atmospheric deposition. researchgate.net Plants are capable of absorbing phthalates from the soil through their root systems, leading to the accumulation of these compounds in various plant tissues, including roots, stems, and seeds. researchgate.net This uptake represents a potential pathway for the exposure of terrestrial animals to phthalates through their diet. nih.gov While phthalates are known to have toxic effects on terrestrial organisms, detailed studies focusing specifically on the impact of this compound are limited. researchgate.netnih.gov
Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.comchemtrust.org EDCs are substances that interfere with the normal function of the hormone system, potentially causing adverse effects on development, reproduction, and other critical physiological processes. svdcdn.comnih.gov
This compound has been specifically implicated as an endocrine disruptor. An in-vitro study found that MPeP was associated with a decrease in the production of the hormone estradiol (B170435). nih.gov Furthermore, research has identified MPeP as a compound that can affect the thyroid hormone, growth hormone, sex steroid, and stress axes in biological systems. researchgate.net Phthalates can exert these effects by interfering with hormone receptors, altering gene expression related to reproduction, and disrupting the hypothalamic-pituitary-gonadal (HPG) axis, which can lead to fertility issues and developmental problems in wildlife. frontiersin.orgmdpi.com
Public Health Implications and Risk Assessment
Translation of Animal and In Vitro Findings to Human Health Risks
Extrapolating data from laboratory studies to predict human health outcomes is a cornerstone of chemical risk assessment. For monopentyl phthalate (B1215562), this involves considering the relevance of doses used in animal testing and understanding its role as an endocrine disruptor, particularly at low exposure levels.
A significant challenge in toxicology is bridging the gap between the exposure levels used in animal studies and those experienced by the general human population. nih.gov Animal studies often employ high doses to elicit an observable effect in a relatively small number of subjects, which may not always reflect human-relevant exposure scenarios. nih.gov For phthalates, including the parent compound of MPP, di-n-pentyl phthalate (DnPP), the most sensitive health outcomes are often related to adverse effects on the development of the male reproductive system. epa.gov
The relevance of animal data is strengthened when there is a clear understanding of the compound's mechanism of action and its metabolism across species. Phthalate diesters like DnPP are readily metabolized to their monoester form, such as monopentyl phthalate, which is considered the biologically active toxicant. nih.gov The kinetics of this process are crucial for understanding internal dose metrics. nih.gov
In the risk assessment of a closely related compound, di-n-hexyl phthalate (DnHexP), researchers used data from ex vivo studies on fetal testosterone (B1683101) production in rats to derive a health-based guidance value. nih.govresearchgate.net This approach is considered conservative because other developmental effects, such as changes in anogenital distance, were only observed at higher doses. nih.govresearchgate.net This highlights the importance of selecting the most sensitive and relevant endpoint for determining safe exposure levels. However, it is also acknowledged that some animal studies use doses that are questionably relevant to human exposure, underscoring the need for careful interpretation and the integration of human biomonitoring data. nih.gov
This compound belongs to a class of chemicals known as endocrine-disrupting chemicals (EDCs). nih.gov EDCs can interfere with the body's hormonal systems at very low concentrations. nih.govbelgium.be Unlike traditional toxicology, where "the dose makes the poison," EDCs can exhibit non-monotonic dose-response (NMDR) curves, meaning that adverse effects can occur at low doses that are not predicted by effects observed at high doses. nih.goveuropa.eu This phenomenon challenges traditional risk assessment paradigms that rely on identifying a No-Observed-Adverse-Effect Level (NOAEL). belgium.be
Phthalates are known to exert their effects at low doses, similar to natural hormones. nih.gov The primary mechanism of concern for many phthalates, including presumably this compound, is their anti-androgenic activity, which disrupts the development and function of the male reproductive system. nih.govnih.gov This disruption can lead to a collection of effects known as "phthalate syndrome" in animal models. nih.govnih.gov Research suggests that exposure to EDCs during critical developmental windows, such as in utero, can lead to permanent changes in organ function and sensitivity. belgium.be The potential for low-dose effects from phthalate mixtures is a significant public health concern, as humans are ubiquitously exposed to multiple EDCs simultaneously. nih.gov
Risk Assessment Frameworks for Phthalates
Regulatory agencies utilize a structured framework to assess the risks posed by chemicals like this compound. This paradigm consists of four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. canada.ca
Hazard identification for this compound involves identifying the potential adverse health effects it can cause. Based on data from related phthalates, the primary hazard is reproductive and developmental toxicity, specifically anti-androgenic effects that can impair male reproductive development. epa.govnih.gov This cluster of effects, termed "phthalate syndrome" in rats, includes malformations of the epididymis, hypospadias, cryptorchidism (undescended testes), and reduced anogenital distance. nih.gov The underlying mechanism for these effects is the suppression of fetal testicular testosterone synthesis. nih.govresearchgate.net
Dose-response assessment quantitatively describes the relationship between the dose of the substance and the incidence or severity of the adverse effect. For phthalates, this often involves benchmark dose (BMD) modeling, which is a more sophisticated approach than relying solely on NOAELs. nih.govresearchgate.net For instance, in a recent assessment of the analogous compound di-n-hexyl phthalate, a provisional tolerable daily intake (TDI) was derived using BMD modeling of data on reduced fetal testosterone production in rats. nih.govresearchgate.net This method provides a more quantitative characterization of the dose-response relationship. An emerging approach is ordinal dose-response modeling, which can account for the differing severity levels among the various endpoints of the phthalate syndrome. nih.gov
Table 1: Key Toxicological Endpoints for Phthalate Risk Assessment
Exposure assessment aims to determine the extent of human contact with a substance. For this compound, this is primarily achieved through human biomonitoring (HBM), which involves measuring the concentration of the metabolite in urine. nih.govebi.ac.uk HBM studies have confirmed that human exposure to multiple phthalates is widespread. nih.gov Urinary concentrations of phthalate metabolites are considered a reliable indicator of internal exposure. nih.gov Children often exhibit higher exposure levels to many phthalates compared to adults. ebi.ac.uk
A critical component of modern phthalate risk assessment is the evaluation of cumulative risk. nih.govcanada.ca Humans are not exposed to phthalates in isolation but rather to a mixture of different phthalates and other chemicals from various sources. nih.govnih.gov Many phthalates, including those in the same class as this compound, share a common mechanism of anti-androgenic toxicity. canada.ca Therefore, their combined effects may be additive, meaning the total risk is the sum of the risks from each individual compound. nih.govcanada.ca
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Health Canada are moving towards cumulative risk assessment (CRA) for phthalates. canada.caepa.gov The most common approach is the Hazard Index (HI) method. canada.caresearchgate.net The HI is calculated by summing the Hazard Quotients (the ratio of exposure to a reference dose) for each phthalate in the mixture. If the HI exceeds 1, it indicates a potential for adverse health effects. researchgate.netresearchgate.net This approach allows for a more realistic and health-protective evaluation than assessing each chemical individually. nih.govedf.org
Table 2: Framework for Cumulative Risk Assessment (CRA) of Phthalates
Policy, Regulation, and Public Health Interventions
Concerns over the potential health effects of certain phthalates have prompted regulatory bodies worldwide to implement policies aimed at reducing human exposure. These interventions focus on restricting the use of these chemicals in consumer products, developing strategies to minimize contact, and educating the public about potential risks.
Regulatory Actions and Restrictions on Phthalate Use
Regulatory agencies in the United States and the European Union have identified Di-n-pentyl phthalate (DnPP) as a substance of concern, leading to specific restrictions on its use. These actions are largely aimed at protecting vulnerable populations, such as children, from exposure.
In the United States, the Consumer Product Safety Commission (CPSC) has taken decisive action under the Consumer Product Safety Improvement Act (CPSIA). In a final rule effective from April 2018, the CPSC prohibits the manufacture, sale, or distribution of children's toys and child care articles containing more than 0.1% of DnPP (also referred to as DPENP in CPSC documents). foodpackagingforum.orgbdlaw.comcontractlaboratory.comcpsc.govcpsc.govlawbc.com This decision was based on the recommendations of a Chronic Hazard Advisory Panel (CHAP), which determined that DnPP can cause harmful effects on male reproductive development. contractlaboratory.comcpsc.govregulations.gov
Furthermore, the U.S. Environmental Protection Agency (EPA) has classified DnPP as a chemical of concern due to its toxicity and the potential for human exposure. epa.gov In 2014, the EPA issued a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA). epa.govepa.gov This rule mandates that any company intending to manufacture or import DnPP for new applications must notify the EPA at least 90 days in advance, allowing the agency to review the potential health risks and impose restrictions if necessary. epa.govepa.gov
In the European Union, Di-n-pentyl phthalate is subject to stringent regulations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. It is officially listed as a Substance of Very High Concern (SVHC) and is included in Annex XIV of the REACH Regulation, which means its use in the EU market requires specific authorization. ineris.fr Additionally, the EU Cosmetics Regulation explicitly prohibits the use of Di-n-pentyl phthalate in any cosmetic products sold within the EU. measurlabs.com
Interactive Data Table: Regulatory Restrictions on Di-n-pentyl phthalate (DnPP)
| Regulatory Body | Regulation/Act | Scope of Restriction | Concentration Limit | Effective Date |
| U.S. CPSC | CPSIA Section 108 | Children's toys and child care articles | > 0.1% | April 25, 2018 |
| U.S. EPA | TSCA | New uses of DnPP | Requires 90-day pre-manufacturing/import notification | December 17, 2014 |
| European Union | REACH Regulation | Inclusion in Annex XIV (Authorization List) | Subject to authorization | - |
| European Union | EU Cosmetics Regulation | Prohibited in all cosmetic products | Prohibited | - |
Strategies for Minimizing Human Exposure
Given that exposure to DnPP and its metabolite, this compound, occurs through various consumer products and environmental media, several strategies can be employed to minimize human contact. epa.govtoxicfreefuture.org These strategies are generally applicable to a range of phthalates, including DnPP.
Key Exposure Reduction Strategies:
Informed Consumer Choices: Individuals can reduce exposure by avoiding products made from flexible vinyl plastics, often labeled with the recycling code #3 or "PVC". ca.gov Opting for products made from alternative materials like glass, stainless steel, or phthalate-free plastics can be an effective measure. rs-online.com
Dietary Modifications: Phthalates can leach into food from packaging materials. toxicfreefuture.orgquora.com Reducing the consumption of processed and pre-packaged foods can lower exposure. ca.govquora.com Choosing fresh foods and storing them in non-plastic containers are recommended practices. ca.govquora.com Studies have shown that even short-term dietary interventions focusing on fresh, unpackaged food can significantly reduce urinary concentrations of phthalate metabolites. quora.comnih.gov
Avoiding Fragranced Products: The term "fragrance" or "parfum" on product labels can conceal the presence of phthalates, which are used to make scents last longer. ca.gov Selecting fragrance-free personal care products, cleaners, and air fresheners can help reduce dermal and inhalation exposure. ca.gov
Household Dust Management: Phthalates can leach from products and accumulate in household dust. ca.gov Regular cleaning practices, such as dusting with a damp cloth and using a vacuum with a HEPA filter, can help lower the concentration of these chemicals in the indoor environment. ca.gov
Promoting Hand Hygiene: Frequent handwashing, especially before eating or preparing food, is a simple yet effective strategy to remove phthalate-containing dust and residues from the hands, thereby reducing ingestion. nih.govnih.gov A study on Taiwanese girls demonstrated that frequent handwashing was one of the most effective methods for reducing urinary phthalate metabolite levels. nih.gov
Public Health Education and Awareness Campaigns
Public health interventions rely heavily on educating the public and manufacturers about the risks associated with certain chemicals and the regulations governing their use. While large-scale campaigns focusing exclusively on this compound are uncommon, it is included in broader public health efforts targeting hazardous phthalates.
Organizations like the International Pollutants Elimination Network (IPEN) have conducted studies and awareness campaigns highlighting the presence of toxic chemicals, including DnPP, in everyday products like children's toys, particularly in regions with less stringent regulations. ipen.orgipen.org These campaigns aim to inform consumers and pressure governments and industries to improve product safety standards.
The regulatory actions themselves serve as a form of public health intervention. The CPSC's decision to ban DnPP and other phthalates from children's products was a public announcement intended to protect children's health and inform consumers and manufacturers of the associated risks. cpsc.gov Similarly, the EPA's Phthalates Action Plan and the creation of the SNUR for DnPP signal to the industry that the chemical is under scrutiny and that its uses are restricted to prevent potential harm. epa.gov
Educational resources provided by public health agencies, such as Biomonitoring California, offer practical tips for the public to reduce their exposure to phthalates as a group, which contributes to lowering the body burden of compounds like DnPP. ca.gov These interventions empower individuals to make informed choices and advocate for policies that protect community health. nih.govnih.gov
Conclusion and Future Research Directions
Synthesis of Key Findings on Monopentyl Phthalate (B1215562)
Monopentyl phthalate (MPP), a primary metabolite of di-n-pentyl phthalate (DPP), is recognized as an endocrine-disrupting chemical with demonstrated effects on reproductive and developmental health. biosynth.comscispace.comresearchgate.net Research has established that MPP, like other phthalates, can interfere with the body's hormonal systems. nih.govendocrine-abstracts.orgewg.org Studies have indicated that exposure to its parent compound, DPP, and consequently MPP, is associated with various adverse health outcomes.
A significant body of research points to the reproductive toxicity of certain phthalates, with MPP being implicated in these effects. researchgate.netcbs8.com For instance, some studies have shown that MPP can have anti-androgenic effects, which are particularly concerning during fetal development. nih.gov In animal studies, exposure to parent phthalates of MPP has been linked to developmental issues in the male reproductive tract. oup.com Furthermore, increased levels of MPP metabolites have been associated with conditions such as endometriosis. biosynth.com In-vitro studies have also explored the cellular mechanisms of MPP's toxicity, with some research indicating it had no effect on granulosa cell estradiol (B170435) production, suggesting different hormonal effects compared to other phthalates like DEHP. scispace.com
The ubiquitous nature of phthalates in consumer products leads to widespread and continuous human exposure. nih.govmdpi.com While the half-life of phthalates in the body is relatively short, chronic exposure is a significant concern due to the potential for long-term health consequences. nih.govresearchgate.net
Remaining Research Questions and Challenges
Despite the existing body of knowledge, significant research gaps and challenges remain in fully understanding the health implications of this compound.
Long-Term Health Outcomes of Chronic Low-Dose Exposure
A primary area of uncertainty is the effect of long-term, low-dose exposure to this compound. Most toxicological studies have been conducted on animals at high doses, and the direct relevance of these findings to human health at typical environmental exposure levels is not fully established. researchgate.net While there is growing concern about the link between chronic phthalate exposure and various health issues like cardiovascular disease, diabetes, and obesity, specific data on this compound is scarce. nih.govwebmd.com Research is needed to determine the cumulative impact of low-level, continuous exposure on human health over a lifetime. researchgate.net
Comprehensive Understanding of Mixture Toxicity
Humans are not exposed to this compound in isolation but rather as part of a complex mixture of various phthalates and other environmental chemicals. nih.govnih.gov The toxic effects of these chemical mixtures can be additive or even synergistic, meaning the combined effect is greater than the sum of the individual effects. nih.govmdpi.com Understanding the interactions of this compound with other compounds within these mixtures is a significant challenge. mdpi.com Current research has only begun to scratch the surface of these complex interactions, and more comprehensive studies are needed to assess the real-world risk of exposure to chemical mixtures containing this compound. nih.govmdpi.comcdc.gov
Methodological Advancements in this compound Research
Recent years have seen significant advancements in the analytical methods used to detect and quantify this compound and other phthalate metabolites in biological and environmental samples. frontiersin.orgnih.govnih.gov Traditionally, the analysis of these polar and thermally unstable compounds required a derivatization step, which could be time-consuming and introduce potential contaminants. frontiersin.orgnih.gov
Newer methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed that eliminate the need for derivatization. frontiersin.orgnih.govnih.govchromatographyonline.com These advanced techniques offer improved sensitivity, selectivity, and efficiency, allowing for the detection of very low levels of phthalate metabolites. frontiersin.orgnih.govnih.gov High-resolution mass spectrometry (HRMS) is also being increasingly used for both targeted and non-targeted screening of these compounds. nih.govnih.gov These methodological improvements are crucial for accurately assessing human exposure levels and for advancing our understanding of the health risks associated with this compound. tandfonline.commdpi.com
Interactive Data Table: Advances in Analytical Methods for Phthalate Metabolites
| Analytical Technique | Key Advancement | Sample Types | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Elimination of derivatization step | Biological and environmental samples | frontiersin.orgnih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High selectivity and sensitivity without derivatization | Human urine | chromatographyonline.com |
| High-Resolution Mass Spectrometry (HRMS) | Targeted and non-targeted screening | Soil, human urine | nih.govnih.gov |
Implications for Environmental and Human Health Policy
The growing body of research on the health effects of this compound and other phthalates has significant implications for public health policy and regulation. ewg.orgnih.gov The classification of some phthalates as endocrine disruptors has led to increased scrutiny and regulatory action in many parts of the world. endocrine-abstracts.orgmdpi.com
Regulatory bodies are increasingly focusing on reducing exposure to harmful chemicals, which has driven the demand for safer alternatives to phthalates. snsinsider.com Policies aimed at restricting the use of certain phthalates in consumer products, particularly those intended for children, are becoming more common. nih.gov However, a key challenge for policymakers is addressing the issue of cumulative risk from exposure to multiple phthalates and other chemicals. nih.gov Future policies will need to consider the combined effects of chemical mixtures to adequately protect public health. The continuous development of more sensitive analytical methods will also play a crucial role in informing and enforcing these regulations.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Monopentyl Phthalate in biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying phthalate metabolites, including this compound. Key steps include:
Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites from urine or serum .
Extraction : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.
Instrumentation : Optimize GC-MS parameters (e.g., splitless injection, helium carrier gas) to reduce background noise and enhance sensitivity .
Validation : Include internal standards (e.g., deuterated phthalates) to correct for matrix effects and ensure reproducibility .
Q. How should researchers design in vivo studies to assess the endocrine-disrupting effects of this compound?
- Experimental Design :
Dose Standardization : Use pharmacokinetic data to select dose levels relevant to human exposure (e.g., µg/kg/day). Avoid extrapolating from high-dose animal studies without considering metabolic differences .
Endpoints : Measure biomarkers of endocrine disruption (e.g., serum hormone levels, reproductive organ histopathology) and compare against controls .
Exposure Timing : Critical windows (e.g., prenatal, pubertal) should be prioritized to capture developmental toxicity .
Data Reporting : Document group sizes, variance descriptors (standard deviation/error), and attempts to recover missing data to minimize bias .
Q. What are the key considerations for ensuring reproducibility in phthalate metabolite quantification?
- Best Practices :
Quality Control : Include batch-specific blanks and spiked samples to monitor contamination and recovery rates .
Inter-laboratory Calibration : Share reference materials and protocols to harmonize results across studies .
Safety Factors : Apply a 60% safety factor in composite testing to account for material variability and laboratory-specific limits .
Advanced Research Questions
Q. How can researchers resolve contradictions between epidemiological and toxicological data on this compound’s health effects?
- Synthesis Strategies :
Narrative vs. Meta-Analysis : Use narrative reviews for heterogeneous datasets (e.g., varying exposure metrics) and meta-analyses for studies with comparable endpoints .
Confidence Grading : Apply a five-tier system (Robust to Indeterminate) to evaluate evidence streams separately for humans and animals .
Heterogeneity Analysis : Investigate sources of variability (e.g., pharmacokinetic differences, confounding factors) using sensitivity analyses .
Q. What methodological improvements are needed to optimize non-targeted analysis (NTA) for identifying this compound metabolites?
- Analytical Optimization :
Data Acquisition : Prioritize data-dependent acquisition (DDA) over data-independent acquisition (DIA) to reduce false positives (7.1% vs. 21.4%) and improve MS/MS spectral clarity .
Diagnostic Ions : Use a three-diagnostic-ion approach (e.g., m/z 149, 76, 104) to confirm phthalate metabolites, supplemented by software like Compound Discoverer for elemental composition matching .
Manual Validation : Screen annotated features for fragment ion consistency to eliminate false identifications .
Q. How should cumulative risk assessments incorporate exposure to this compound alongside other phthalates?
- Framework Development :
Co-Exposure Scenarios : Map overlapping uses (e.g., industrial processes, consumer products) to identify workers or populations with multi-phthalate exposure .
Dose Additivity : Apply relative potency factors (RPFs) based on shared toxicity pathways (e.g., anti-androgenic effects) to estimate cumulative risks .
Data Integration : Combine biomonitoring data (e.g., urinary metabolites) with pharmacokinetic models to account for metabolic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
